molecular formula C4H2BrNOS B057339 2-Bromo-5-formylthiazole CAS No. 464192-28-7

2-Bromo-5-formylthiazole

Cat. No.: B057339
CAS No.: 464192-28-7
M. Wt: 192.04 g/mol
InChI Key: DJUWIZUEHXRECB-UHFFFAOYSA-N
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Description

2-Bromo-5-formylthiazole, also known as this compound, is a useful research compound. Its molecular formula is C4H2BrNOS and its molecular weight is 192.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNOS/c5-4-6-1-3(2-7)8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUWIZUEHXRECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378314
Record name 2-Bromo-5-formylthiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

464192-28-7
Record name 2-Bromo-5-formylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,3-thiazole-5-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-Bromo-5-formylthiazole, a key intermediate in the development of various pharmaceutical and biologically active compounds. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding and reproducibility in a laboratory setting.

Introduction

This compound is a versatile heterocyclic building block characterized by the presence of a reactive aldehyde group and a bromine atom on the thiazole ring. These functional groups allow for a wide range of subsequent chemical modifications, making it a valuable precursor in the synthesis of more complex molecules with potential therapeutic applications. The principal methods for its synthesis involve the formylation of a pre-existing 2-bromothiazole scaffold or the introduction of a formyl group onto a dibrominated thiazole via a halogen-metal exchange reaction.

Synthetic Pathways

Two primary and effective synthetic strategies for the preparation of this compound are the Vilsmeier-Haack formylation of 2-bromothiazole and the selective halogen-metal exchange of 2,5-dibromothiazole followed by formylation.

Vilsmeier-Haack Formylation of 2-Bromothiazole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] In this reaction, a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent.[3]

Reaction Scheme:

Vilsmeier_Haack 2-Bromothiazole 2-Bromothiazole reagents + POCl3, DMF 2-Bromothiazole->reagents product This compound reagents->product Vilsmeier-Haack Formylation

Caption: Vilsmeier-Haack formylation of 2-bromothiazole.

Experimental Protocol:

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of substituted thiazoles.[4][5]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
2-BromothiazoleC₃H₂BrNS164.02
Phosphoryl chloride (POCl₃)POCl₃153.33
N,N-Dimethylformamide (DMF)C₃H₇NO73.09
Dichloromethane (DCM)CH₂Cl₂84.93
Saturated Sodium BicarbonateNaHCO₃84.01
Anhydrous Magnesium SulfateMgSO₄120.37
Crushed IceH₂O18.02
BrineNaCl (aq)-

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) (used as both solvent and reagent) in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 to 1.5 equivalents relative to the substrate) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C.

  • Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction with 2-Bromothiazole: Dissolve 2-bromothiazole (1.0 equivalent) in anhydrous dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 50-80 °C for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1][5]

  • Work-up: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step should be performed in a well-ventilated fume hood due to gas evolution.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine (2 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Quantitative Data Summary (Representative):

Starting MaterialReagents (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
2-Bromothiazole (1)POCl₃ (1.2), DMF (excess)DMF/DCM0 to 604Moderate

Note: Yields for the Vilsmeier-Haack formylation can be variable and are dependent on the specific substrate and reaction conditions.

Halogen-Metal Exchange of 2,5-Dibromothiazole followed by Formylation

This synthetic route involves the selective replacement of the bromine atom at the 5-position of 2,5-dibromothiazole with lithium, using an organolithium reagent such as n-butyllithium (n-BuLi), followed by quenching the resulting organolithium intermediate with a formylating agent like N,N-dimethylformamide (DMF).[6][7] The greater reactivity of the 5-position bromine in 2,5-dibromothiazole towards lithium-halogen exchange allows for regioselective formylation.[6]

Reaction Scheme:

Halogen_Metal_Exchange 2,5-Dibromothiazole 2,5-Dibromothiazole step1_reagents 1) n-BuLi, THF, -78°C 2,5-Dibromothiazole->step1_reagents intermediate 5-Lithio-2-bromothiazole step1_reagents->intermediate step2_reagents 2) DMF intermediate->step2_reagents product This compound step2_reagents->product

Caption: Synthesis via halogen-metal exchange.

Experimental Protocol:

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
2,5-DibromothiazoleC₃HBr₂NS242.92
n-Butyllithium (n-BuLi)C₄H₉Li64.06
N,N-Dimethylformamide (DMF)C₃H₇NO73.09
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11
Saturated Ammonium ChlorideNH₄Cl (aq)53.49
Diethyl Ether(C₂H₅)₂O74.12
Anhydrous Sodium SulfateNa₂SO₄142.04

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon or nitrogen, dissolve 2,5-dibromothiazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (typically 1.0 to 1.1 equivalents) in hexanes dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.[6][8]

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (typically 1.2 to 1.5 equivalents) dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: After the addition of DMF, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic extracts and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data Summary (Representative):

Starting MaterialReagents (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
2,5-Dibromothiazole (1)n-BuLi (1.1), DMF (1.3)THF-78 to RT2-3High

Note: High yields have been reported for analogous lithium-halogen exchange and formylation reactions.[9]

Conclusion

The synthesis of this compound can be effectively achieved through two primary methods: Vilsmeier-Haack formylation of 2-bromothiazole and halogen-metal exchange of 2,5-dibromothiazole. The choice of synthetic route may depend on the availability of starting materials, desired scale of the reaction, and the specific equipment and safety protocols available in the laboratory. Both methods provide access to this important synthetic intermediate, which is of significant interest to the pharmaceutical and drug development industries. This guide provides detailed protocols and data to aid researchers in the successful synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-5-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-formylthiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural motif, featuring a reactive bromine atom at the 2-position and a formyl group at the 5-position of the thiazole ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, and reactivity, with a focus on key synthetic transformations. Detailed experimental protocols for representative reactions are provided to facilitate its application in research and development.

Chemical Properties and Spectroscopic Data

This compound is a solid at room temperature.[1][2] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₄H₂BrNOS[3][4]
Molecular Weight 192.03 g/mol [4]
IUPAC Name 2-bromo-1,3-thiazole-5-carbaldehyde[5]
CAS Number 464192-28-7[4]
Appearance Solid[6]
Melting Point 94-96 °C[3]
Boiling Point 264.9 °C at 760 mmHg[3]
Density 1.92 g/cm³[3]
InChI 1S/C4H2BrNOS/c5-4-6-1-3(2-7)8-4/h1-2H[6]
SMILES O=Cc1cnc(Br)s1[6]
Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound and its derivatives.

Mass Spectrometry: The mass spectrum of this compound shows characteristic isotopic peaks for the bromine atom. The molecular ion peaks are observed at m/z 191 and 193, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

¹H NMR Spectroscopy: While a specific spectrum for this compound is not readily available in public databases, the expected chemical shifts can be predicted based on the analysis of similar thiazole derivatives.[7][8] The proton on the thiazole ring (H4) is expected to appear as a singlet in the aromatic region, deshielded by the adjacent sulfur and nitrogen atoms. The aldehyde proton will also be a singlet, typically found further downfield. For unsubstituted thiazole, the proton at the 2-position (H2) appears at δ 8.88 ppm, H4 at δ 7.98 ppm, and H5 at δ 7.41 ppm.[7]

¹³C NMR Spectroscopy: Based on data for substituted thiazoles, the carbon atoms of this compound would exhibit distinct chemical shifts.[2][7] The carbonyl carbon of the formyl group is expected to be the most downfield signal. The carbon atom bearing the bromine (C2) will be influenced by the halogen's electronegativity and the aromatic ring currents. The other two carbons of the thiazole ring (C4 and C5) will appear in the aromatic region. For unsubstituted thiazole, the chemical shifts are: C2 at 153.4 ppm, C4 at 143.7 ppm, and C5 at 119.7 ppm.[7]

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for its functional groups.[7][9] Key expected vibrations include:

  • C=O stretch (aldehyde): A strong band around 1690–1700 cm⁻¹.[9]

  • C-H stretch (aldehyde): A medium intensity band around 2830-2695 cm⁻¹.

  • C=N and C=C stretch (thiazole ring): Bands in the region of 1600-1400 cm⁻¹.

  • C-Br stretch: A band in the lower frequency region of the spectrum.

  • C-H stretch (thiazole ring): A band around 3100-3000 cm⁻¹.[7]

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a valuable precursor for the synthesis of more complex molecules. The bromine atom is susceptible to substitution, particularly through palladium-catalyzed cross-coupling reactions, while the aldehyde group can undergo a variety of transformations including olefination and reductive amination.

Below is a logical workflow for the synthetic utility of this compound.

G cluster_coupling C-C & C-N Bond Formation (at C2) cluster_aldehyde Aldehyde Transformations (at C5) A This compound B Suzuki Coupling A->B ArB(OH)₂ Pd catalyst, base C Sonogashira Coupling A->C R-C≡CH Pd/Cu catalyst, base D Stille Coupling A->D R-Sn(Bu)₃ Pd catalyst E Buchwald-Hartwig Amination A->E R₂NH Pd catalyst, base F Wittig Reaction A->F Ph₃P=CHR base G Reductive Amination A->G RNH₂ reducing agent P1 2-Aryl-5-formylthiazole B->P1 P2 2-Alkynyl-5-formylthiazole C->P2 P3 2-Aryl/Alkenyl-5-formylthiazole D->P3 P4 2-Amino-5-formylthiazole Derivatives E->P4 P5 2-Bromo-5-(alkenyl)thiazole F->P5 P6 2-Bromo-5-(aminomethyl)thiazole G->P6

Synthetic transformations of this compound.
Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 2-position of the thiazole ring is readily functionalized using various palladium-catalyzed cross-coupling reactions.

The Suzuki coupling enables the formation of a C-C bond between this compound and an organoboron reagent, typically a boronic acid or its ester. This reaction is widely used for the synthesis of 2-aryl-5-formylthiazoles.[10][11][12][13]

Experimental Protocol (General):

  • To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).[10]

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1) or toluene/ethanol/water.[10]

  • Heat the reaction mixture to 80-120 °C and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.[10]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Sonogashira coupling is a reliable method for the synthesis of 2-alkynyl-5-formylthiazoles, involving the reaction of this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[14][15]

Experimental Protocol (General):

  • In a reaction flask, combine this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., THF or toluene) and an amine base (e.g., triethylamine or diisopropylamine).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

The Stille coupling allows for the formation of C-C bonds by reacting this compound with an organotin compound.[16][17] This reaction is known for its tolerance of a wide range of functional groups.

Experimental Protocol (General):

  • To a flame-dried flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an optional additive such as CuI or LiCl.

  • Add a degassed solvent (e.g., DMF or toluene).

  • Add the organostannane reagent (1.1-1.2 equiv.) and heat the mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and perform an aqueous work-up. The removal of tin byproducts can be facilitated by washing with a saturated aqueous solution of KF.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 2-amino-5-formylthiazole derivatives from this compound and a primary or secondary amine.[18][19][20][21]

Experimental Protocol (General):

  • In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or BINAP), and a strong base (e.g., NaOtBu or K₃PO₄).

  • Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction's progress.

  • Once complete, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic phase, concentrate, and purify the product by chromatography.

Reactions of the Aldehyde Group

The formyl group at the 5-position is a versatile handle for further synthetic modifications.

The Wittig reaction transforms the aldehyde group into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[22][23][24] This allows for the introduction of a variety of substituted vinyl groups at the 5-position.

Experimental Protocol (General):

  • Prepare the Wittig reagent by deprotonating the corresponding phosphonium salt with a strong base (e.g., n-BuLi, NaH, or KHMDS) in an anhydrous solvent like THF or ether.

  • Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

  • Add a solution of this compound (1.0 equiv.) in the same solvent dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the resulting alkene by column chromatography to remove the triphenylphosphine oxide byproduct.

Reductive amination is a two-step, one-pot process that converts the aldehyde into an amine.[25][26][27] This involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

Experimental Protocol (General):

  • Dissolve this compound (1.0 equiv.) and the desired primary or secondary amine (1.0-1.5 equiv.) in a suitable solvent (e.g., methanol, dichloroethane, or THF).

  • A catalytic amount of acid (e.g., acetic acid) can be added to facilitate imine formation.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.

  • Stir the reaction at room temperature until the reaction is complete.

  • Quench the reaction carefully with water or a dilute acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to give the crude amine, which can be further purified by chromatography or crystallization.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

  • Working in a well-ventilated fume hood.

  • Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its distinct reactive sites allow for selective and diverse functionalization, making it a key intermediate in the synthesis of a wide array of complex molecules for pharmaceutical and material science applications. The experimental guidelines provided herein serve as a practical resource for researchers to effectively utilize this compound in their synthetic endeavors.

References

A Comprehensive Technical Guide to 2-Bromo-5-formylthiazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 2-Bromo-5-formylthiazole, a key heterocyclic building block in medicinal chemistry and agrochemical research. This document details its chemical and physical properties, provides a well-established protocol for its synthesis, and explores its significance as a versatile synthetic intermediate.

Core Compound Data

This compound is a substituted thiazole derivative featuring both a bromine atom and a formyl group, which impart significant reactivity and synthetic versatility. These reactive sites allow for a wide range of chemical modifications, making it a valuable starting material in the synthesis of more complex molecules.

PropertyValueReference
CAS Number 464192-28-7[1][2][3][4]
Molecular Formula C₄H₂BrNOS[1][2][3][4]
Molecular Weight 192.03 g/mol [2][3][4]
Alternate Names 2-Bromothiazole-5-carboxaldehyde[5]
Appearance Solid

Synthesis Protocol: Vilsmeier-Haack Formylation of 2-Bromothiazole

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][6] This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the thiazole ring.

Experimental Protocol

Materials and Reagents:

  • 2-Bromothiazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Sodium acetate

  • Water

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Formation of the Vilsmeier Reagent: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0°C. Stir the mixture at this temperature for a designated period to allow for the formation of the Vilsmeier reagent, a chloroiminium salt.

  • Formylation Reaction: Dissolve 2-bromothiazole in an anhydrous solvent such as dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-50°C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0°C and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate. This step should be performed with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization to yield the pure product.

Logical Workflow for Synthesis

The synthesis of this compound via the Vilsmeier-Haack reaction follows a clear and logical progression of steps, from the initial activation of the formylating agent to the final purification of the desired product.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation cluster_2 Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent Reacts with POCl3 POCl3 POCl3->Vilsmeier_Reagent 2-Bromothiazole 2-Bromothiazole Vilsmeier_Reagent->2-Bromothiazole Electrophilic Attack Reaction_Mixture Reaction Mixture 2-Bromothiazole->Reaction_Mixture Quenching Quenching (Sodium Acetate) Reaction_Mixture->Quenching Extraction Extraction (Organic Solvent) Quenching->Extraction Washing Washing (Water, Brine) Extraction->Washing Drying Drying (Anhydrous Salt) Washing->Drying Concentration Concentration Drying->Concentration Purification Purification (Chromatography/Recrystallization) Concentration->Purification Final_Product Pure this compound Purification->Final_Product G Start This compound Modification Chemical Modification (e.g., Cross-coupling, Condensation) Start->Modification Library Compound Library Generation Modification->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

References

Spectroscopic Profile of 2-Bromo-5-formylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-5-formylthiazole (C₄H₂BrNOS), a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document collates available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a centralized resource for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. Due to the limited availability of complete experimental datasets in peer-reviewed literature, a combination of data from publicly accessible databases and predicted values is presented.

Table 1: Nuclear Magnetic Resonance (NMR) Data

No complete, experimentally verified ¹H and ¹³C NMR data sets were found in the public domain for this compound. The following are predicted chemical shifts based on computational models and analysis of similar thiazole structures. Experimental verification is highly recommended.

¹H NMR (Predicted)
Proton Chemical Shift (δ, ppm)
Thiazole H-4~8.5
Aldehyde CHO~9.9
¹³C NMR (Predicted)
Carbon Chemical Shift (δ, ppm)
Thiazole C-2 (C-Br)~145
Thiazole C-4~150
Thiazole C-5~135
Aldehyde C=O~185
Table 2: Infrared (IR) Spectroscopy Data

Characteristic vibrational frequencies are predicted based on the functional groups present in the molecule.

Vibrational Mode Predicted Frequency (cm⁻¹)
C=O Stretch (Aldehyde)1680 - 1710
C=N Stretch (Thiazole ring)1500 - 1600
C-H Stretch (Aromatic/Aldehyde)2720 - 2820, 3000 - 3100
C-Br Stretch500 - 600
Table 3: Mass Spectrometry (MS) Data

The following mass-to-charge ratios (m/z) have been reported for the electron ionization mass spectrum of 2-Bromo-1,3-thiazole-5-carbaldehyde. The presence of bromine is indicated by the characteristic isotopic pattern with peaks at M and M+2 of roughly equal intensity.

m/z Relative Intensity (%) Assignment
191~98[M]⁺ (with ⁷⁹Br)
193100[M]⁺ (with ⁸¹Br)

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for solid organic compounds like this compound are provided below. These are generalized procedures and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Record ¹H and ¹³C NMR spectra on a Fourier transform NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small, representative sample of solid this compound directly onto the ATR crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the FT-IR spectrum over a typical range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the clean, empty ATR crystal before running the sample.

    • Acquire a sufficient number of scans (e.g., 16-32) and co-add them to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For a solid sample, direct insertion probe (DIP) analysis is a common method.

    • Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).

  • Ionization and Analysis:

    • Utilize Electron Ionization (EI) at a standard energy of 70 eV.

    • The mass analyzer (e.g., quadrupole or time-of-flight) is scanned over a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios Fragmentation Pattern MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to 2-Bromo-1,3-thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,3-thiazole-5-carbaldehyde, also known by its IUPAC name 2-bromo-1,3-thiazole-5-carbaldehyde, is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development.[1][2] The thiazole ring is a prominent scaffold in numerous biologically active compounds, and the presence of both a bromine atom and a formyl group on this core structure makes 2-bromo-1,3-thiazole-5-carbaldehyde a versatile synthetic intermediate for the creation of a diverse range of derivatives.[1][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-bromo-1,3-thiazole-5-carbaldehyde is presented in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.

PropertyValueReference(s)
IUPAC Name 2-bromo-1,3-thiazole-5-carbaldehyde[2]
Synonyms 2-Bromo-5-formylthiazole[2]
CAS Number 464192-28-7
Molecular Formula C4H2BrNOS[4][5]
Molecular Weight 192.03 g/mol [4]
Appearance Red-brown solid[4]
Melting Point 108-113 °C
Purity 97-98%[4]
Storage Temperature 2-8°C
SMILES O=Cc1cnc(Br)s1[4]
InChI 1S/C4H2BrNOS/c5-4-6-1-3(2-7)8-4/h1-2H[4]
InChIKey DJUWIZUEHXRECB-UHFFFAOYSA-N[4]

Synthesis

The synthesis of 2-bromo-1,3-thiazole-5-carbaldehyde can be achieved through various synthetic routes. One common approach involves the formylation of a pre-existing 2-bromothiazole ring. A general workflow for such a synthesis is outlined below.

General Synthetic Workflow

G cluster_start Starting Material cluster_reaction Formylation Reaction cluster_product Final Product 2-Bromothiazole 2-Bromothiazole Grignard Formation Grignard Formation 2-Bromothiazole->Grignard Formation Mg, THF Reaction with Formylating Agent Reaction with Formylating Agent Grignard Formation->Reaction with Formylating Agent e.g., DMF, N-formylpiperidine Hydrolysis Hydrolysis Reaction with Formylating Agent->Hydrolysis Acidic workup 2-Bromo-1,3-thiazole-5-carbaldehyde 2-Bromo-1,3-thiazole-5-carbaldehyde Hydrolysis->2-Bromo-1,3-thiazole-5-carbaldehyde

A generalized synthetic workflow for the preparation of 2-bromo-1,3-thiazole-5-carbaldehyde.

Experimental Protocol: Synthesis via Grignard Reaction

A common method for the introduction of the formyl group at the 5-position of the thiazole ring is through a Grignard reaction followed by quenching with a formylating agent.[6] The following is a representative experimental protocol based on literature procedures for analogous compounds.

Materials:

  • 2-Bromothiazole

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF) or N-formylpiperidine

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Grignard Reagent Formation: Under an inert atmosphere (argon or nitrogen), magnesium turnings are placed in a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel. A solution of 2-bromothiazole in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The reaction mixture is then stirred at reflux until the magnesium is consumed.

  • Formylation: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of the formylating agent (e.g., DMF or N-formylpiperidine) in anhydrous THF is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or 1 M hydrochloric acid at 0 °C. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-bromo-1,3-thiazole-5-carbaldehyde.

Chemical Reactivity and Synthetic Applications

The presence of both a reactive aldehyde group and a bromine atom on the thiazole ring makes 2-bromo-1,3-thiazole-5-carbaldehyde a valuable building block in organic synthesis. The aldehyde functionality can undergo a variety of classical transformations, while the bromine atom is amenable to cross-coupling reactions.

Reactions of the Aldehyde Group

The formyl group can participate in several carbon-carbon bond-forming reactions, allowing for the elongation and diversification of the molecule.

  • Wittig Reaction: The Wittig reaction provides a reliable method for the conversion of the aldehyde to an alkene.[7][8][9][10][11] The reaction involves the treatment of the aldehyde with a phosphorus ylide, which can be prepared from a phosphonium salt and a strong base. This reaction is highly versatile, and the stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.

G Aldehyde 2-Bromo-1,3-thiazole-5-carbaldehyde Alkene Alkene Derivative Aldehyde->Alkene Ylide Phosphorus Ylide (Ph3P=CHR) Ylide->Alkene Oxide Triphenylphosphine Oxide

General scheme of the Wittig reaction with 2-bromo-1,3-thiazole-5-carbaldehyde.

  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst.[12][13][14][15] The Knoevenagel condensation is a powerful tool for the synthesis of electron-deficient alkenes, which are themselves versatile intermediates.

G Aldehyde 2-Bromo-1,3-thiazole-5-carbaldehyde Product Condensation Product Aldehyde->Product ActiveMethylene Active Methylene Compound (e.g., CH2(CN)2) ActiveMethylene->Product Base

General scheme of the Knoevenagel condensation with 2-bromo-1,3-thiazole-5-carbaldehyde.

Reactions of the Bromine Atom

The bromine atom at the 2-position of the thiazole ring can be substituted through various cross-coupling reactions, enabling the introduction of a wide range of substituents. Palladium-catalyzed cross-coupling reactions are particularly useful for this purpose.

Biological and Medicinal Applications

Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][16][17][18][19][20][21][22][23] While specific biological data for 2-bromo-1,3-thiazole-5-carbaldehyde is limited in the public domain, its role as a key intermediate in the synthesis of more complex, biologically active molecules is well-established.

Potential as a Scaffold for Kinase Inhibitors

The 2-aminothiazole scaffold, which can be readily synthesized from 2-bromothiazoles, is a well-known template for the design of kinase inhibitors.[24][25] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The ability to functionalize both the 2- and 5-positions of the thiazole ring makes 2-bromo-1,3-thiazole-5-carbaldehyde an attractive starting material for the development of novel kinase inhibitors.[26][27]

Antimicrobial and Anticancer Potential

Numerous studies have demonstrated the antimicrobial and anticancer activities of various thiazole derivatives.[1][16][18][19][20][21][22][23] The structural motifs that can be generated from 2-bromo-1,3-thiazole-5-carbaldehyde are present in compounds that have shown efficacy against various bacterial and fungal strains, as well as different cancer cell lines. Further derivatization and biological screening of compounds synthesized from this starting material could lead to the discovery of new therapeutic agents.

Conclusion

2-Bromo-1,3-thiazole-5-carbaldehyde is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its dual reactivity, stemming from the aldehyde and bromine functionalities, allows for the creation of a wide array of derivatives. While the direct biological activity of this compound is not extensively documented, its utility as a precursor to potent antimicrobial, anticancer, and kinase-inhibiting molecules is evident. This technical guide serves as a foundational resource for researchers and scientists looking to explore the potential of 2-bromo-1,3-thiazole-5-carbaldehyde in their synthetic and medicinal chemistry endeavors.

References

The Organic Chemistry of 2-Bromo-5-formylthiazole: A Technical Guide to Its Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-formylthiazole is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom at the 2-position and an aldehyde group at the 5-position, makes it an invaluable building block for the synthesis of complex molecular architectures.[1] The bromine atom is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. Simultaneously, the formyl group offers a handle for further derivatization through reactions such as condensation, oxidation, or reduction. This guide provides an in-depth overview of the core reaction mechanisms involving this compound, complete with experimental protocols adapted from analogous systems and quantitative data to aid in reaction design and optimization.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 2-position of the thiazole ring is the primary site for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The general catalytic cycle for these transformations is depicted below.

General_Pd_Catalytic_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L_n PdII_complex R-Pd(II)L_n-X Pd0->PdII_complex Oxidative Addition (R-X) Transmetalation_complex R-Pd(II)L_n-R' PdII_complex->Transmetalation_complex Transmetalation (R'-M) Transmetalation_complex->Pd0 Reductive Elimination Product R-R' Transmetalation_complex->Product Product Formation

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

The following sections detail the specific applications of major cross-coupling reactions with this compound, providing representative protocols and data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid. This reaction is widely used to synthesize biaryl and vinyl-substituted thiazoles.

Reaction Mechanism Workflow

Suzuki_Miyaura_Workflow start Reactants: This compound Arylboronic Acid catalyst Catalyst System: Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) start->catalyst Add reaction Reaction: Inert Atmosphere Solvent (e.g., Toluene/H₂O) Heat (80-120 °C) catalyst->reaction Initiate workup Workup: Aqueous extraction Drying of organic layer reaction->workup Cool & purification Purification: Column Chromatography workup->purification product Product: 5-Aryl-thiazole-2-carbaldehyde purification->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol is adapted from procedures for the Suzuki coupling of analogous bromo-heterocycles and serves as a starting point for optimization.[2][3]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL), via syringe. Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Reaction Conditions: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-thiazole-2-carbaldehyde.

Quantitative Data (Analogous Systems)

The following table summarizes representative data for Suzuki coupling reactions of various bromo-heterocycles, which can guide expected yields and conditions.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference Substrate
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol/H₂O10012855-Bromophthalide[3]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O9016922-Amino-5-bromo-4-t-butylthiazole[2]
33-Fluorophenylboronic acidPd(OAc)₂ / SPhos (2)K₃PO₄DMF1106785-Bromo-2-chlorobenzothiazole[4]

Stille Coupling

The Stille reaction couples an organohalide with an organotin compound (organostannane), catalyzed by palladium. It is highly valued for its tolerance of a wide range of functional groups, which is beneficial given the presence of the formyl group in the substrate.[5][6]

Reaction Mechanism

The mechanism follows the general palladium catalytic cycle, involving oxidative addition, transmetalation with the organostannane, and reductive elimination.[5] A common side reaction is the homocoupling of the organostannane reagent.[5]

Experimental Protocol

This protocol is adapted from general procedures for the Stille coupling of bromo-thiophenes.[7]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in anhydrous toluene (10 mL).

  • Reagent Addition: Add the organostannane reagent (e.g., Aryl-Sn(CH₃)₃, 1.1 mmol) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, remove the solvent under reduced pressure. The crude residue is often treated with an aqueous potassium fluoride (KF) solution to precipitate tin byproducts, which are then removed by filtration. The filtrate is extracted with an organic solvent, dried, and concentrated. The final product is purified by column chromatography.

Quantitative Data (Analogous Systems)

The following table presents data from Stille couplings on similar brominated heterocycles.

EntryOrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference Substrate
12-(Tributylstannyl)thiophenePd(PPh₃)₄ (2)Toluene11024884-Bromoisoquinoline
2VinyltributyltinPdCl₂(PPh₃)₂ (3)DMF8016951-Bromo-4-nitrobenzene
32-(Tributylstannyl)pyridinePd G3 AmPhos (5)Toluene11048752,4-Dibromo-5-(1,3-dioxolan-2-yl)thiazole[8]

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne. This reaction is typically performed with a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[9]

Catalytic Cycles: Copper-Cocatalyzed vs. Copper-Free

Sonogashira_Comparison cluster_Cu_Cocatalyzed Copper-Cocatalyzed Pathway cluster_Cu_Free Copper-Free Pathway Cu_acetylide Copper(I) Acetylide [Cu-C≡C-R'] Pd_complex R-Pd(II)-X Cu_acetylide->Pd_complex Transmetalation Product1 Product R-C≡C-R' Pd_complex->Product1 Reductive Elimination Alkyne Terminal Alkyne [H-C≡C-R'] Pd_complex2 R-Pd(II)-X Alkyne->Pd_complex2 Direct Coupling (Strong Base) Product2 Product R-C≡C-R' Pd_complex2->Product2 Reductive Elimination

Caption: Comparison of copper-cocatalyzed and copper-free Sonogashira pathways.

Experimental Protocol

This protocol is based on general procedures for Sonogashira coupling of aryl bromides.[10]

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Solvent and Reagent Addition: Add an anhydrous solvent such as THF or DMF (10 mL), followed by an amine base (e.g., triethylamine, 3.0 mmol) and the terminal alkyne (1.2 mmol) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C). Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.

  • Purification: Dry the organic layer, concentrate under vacuum, and purify the crude product by column chromatography to yield the 5-alkynyl-thiazole-2-carbaldehyde.

Quantitative Data (Analogous Systems)
EntryAlkyneCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference Substrate
1PhenylacetylenePd(PPh₃)₂Cl₂ (5), CuI (10)HNiPr₂DMFRT491Aryl Bromide Schiff Base
2TrimethylsilylacetylenePd(PPh₃)₄ (2), CuI (2)Et₃NTHF6012854-Iodoanisole
33-Ethynylpyridine[PdCl₂(CH₃CN)₂] (15), sXPhos (18)Cs₂CO₃H₂O/MeCN65275Brominated Peptide[11]

Heck Reaction

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[12] This reaction is particularly useful for introducing vinyl groups onto the thiazole ring.

Reaction Mechanism

The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate a palladium hydride species.[13][14] A base is required to neutralize the generated HBr and regenerate the Pd(0) catalyst.[14]

Experimental Protocol

This protocol is adapted from general procedures for the Heck reaction.[12]

  • Reaction Setup: In a Schlenk tube, place this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., triethylamine, 1.5 mmol).

  • Reagent Addition: Add the alkene (e.g., n-butyl acrylate, 1.5 mmol) and an anhydrous solvent such as DMF or toluene (5 mL).

  • Reaction Conditions: Seal the tube and heat the mixture in an oil bath at 100-120 °C for 12-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase, remove the solvent by rotary evaporation, and purify the residue by column chromatography.

Quantitative Data (Analogous Systems)
EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference Substrate
1StyrenePd(OAc)₂ (1)K₂CO₃DMF12012954-Bromoacetophenone
2n-Butyl acrylatePdCl₂(PPh₃)₂ (2)Et₃NToluene1002488Iodobenzene
3AcrylonitrilePd(II)-complex (1)Et₃NDMF/TBAB160 (MW)0.1934-Bromoanisole[15]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[11] It is a pivotal method for synthesizing N-aryl thiazole derivatives, which are common motifs in pharmaceuticals.

Reaction Mechanism

The mechanism is similar to other cross-coupling reactions, involving oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a strong base to form a palladium amido complex, and finally, reductive elimination to yield the arylated amine product.[11]

Experimental Protocol

This protocol is adapted from the amination of a brominated benzodiazepine and other 5-bromothiazoles.[16][17]

  • Reaction Setup: To a dry Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5-5 mol%), a bulky phosphine ligand (e.g., XPhos, 5-10 mol%), and a strong, non-nucleophilic base (e.g., potassium tert-butoxide (KOtBu), 1.4 mmol).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (Argon) three times.

  • Reagent Addition: Add anhydrous toluene (2 mL), followed by this compound (1.0 mmol) and the amine (1.2 mmol).

  • Reaction Conditions: Heat the reaction mixture at 90-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.[16]

  • Work-up: Cool the reaction, quench with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by flash column chromatography.

Quantitative Data (Analogous Systems)
EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference Substrate
1AnilinePd₂(dba)₃ (5) / XPhos (10)KOtBuToluene90287Brominated Benzodiazepine[16]
2MorpholinePd₂(dba)₃ (2.5) / BINAP (5)NaOtBuToluene10018921-Bromo-4-chlorobenzene
3DiphenylaminePd(OAc)₂ (10) / Xantphos (15)Cs₂CO₃Dioxane11012852-Amino-5-bromothiazole

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of highly functionalized thiazole derivatives. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions at the C2-position, enabling the formation of a wide array of C-C and C-N bonds. This guide provides the fundamental mechanistic understanding and practical experimental frameworks necessary for researchers to effectively utilize this key building block in drug discovery and materials science. The provided protocols, while based on analogous systems, offer robust starting points for the development of specific synthetic routes, which can be further optimized to achieve desired outcomes.

References

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 2-Bromo-5-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic pathway for 2-Bromo-5-formylthiazole, a crucial building block in medicinal chemistry. This document details the key intermediates, provides structured quantitative data, outlines detailed experimental protocols, and visualizes the synthetic process for enhanced understanding.

Introduction

This compound is a valuable heterocyclic compound widely utilized in the synthesis of pharmaceuticals and other biologically active molecules. Its utility stems from the presence of two reactive sites: the bromine atom, which can participate in various cross-coupling reactions, and the formyl group, which is a versatile handle for chain extension and the introduction of diverse functionalities. The most common and efficient synthetic route to this compound involves a two-step process: the conversion of 2-aminothiazole to 2-bromothiazole, followed by a Vilsmeier-Haack formylation. Understanding the key intermediates in this pathway is critical for process optimization and scale-up.

Core Synthetic Pathway and Key Intermediates

The primary route for the synthesis of this compound begins with the readily available starting material, 2-aminothiazole. The synthesis proceeds through several key intermediates, each playing a critical role in the overall transformation.

The logical flow of the synthesis is depicted in the following workflow diagram:

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-Bromothiazole cluster_1 Step 2: Vilsmeier-Haack Formylation A 2-Aminothiazole B 2-Thiazole Diazonium Salt (transient intermediate) A->B NaNO₂, HBr C 2-Bromothiazole B->C CuBr F Iminium Salt Intermediate C->F Electrophilic Attack C->F D DMF + POCl₃ E Vilsmeier Reagent ([ (CH₃)₂N=CHCl ]⁺PO₂Cl₂⁻) D->E Complex Formation E->F G This compound F->G Hydrolysis (H₂O)

Caption: Synthetic workflow for this compound.

The key intermediates in this process are:

  • 2-Aminothiazole: The commercially available starting material.

  • 2-Thiazole Diazonium Salt: A transient intermediate formed during the Sandmeyer-type reaction.

  • 2-Bromothiazole: A stable intermediate and the direct precursor for the formylation step.

  • Vilsmeier Reagent: The electrophilic species responsible for formylation, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1]

  • Iminium Salt Intermediate: A non-isolable intermediate formed upon the reaction of 2-bromothiazole with the Vilsmeier reagent, which is subsequently hydrolyzed to the final product.

Quantitative Data of Key Intermediates

The following table summarizes the key quantitative data for the starting material and the principal intermediates.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
2-Aminothiazole C₃H₄N₂S100.14Light yellow crystals86-89117 (20 hPa)
2-Bromothiazole C₃H₂BrNS164.02LiquidN/A171
Vilsmeier Reagent C₃H₇Cl₂N128.00White solid132N/A
This compound C₄H₂BrNOS192.03Solid103-115264.9 (at 760 mmHg)

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the key intermediates and the final product.

Synthesis of 2-Bromothiazole from 2-Aminothiazole (Sandmeyer-type Reaction)

This procedure is adapted from established methods for the diazotization of 2-aminothiazole followed by a Sandmeyer-type bromination.[2][3]

Reagents and Materials:

  • 2-Aminothiazole

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • A solution of 2-aminothiazole (1.0 eq) in 48% hydrobromic acid is prepared in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The mixture is cooled to 0-5 °C in an ice-salt bath.

  • A pre-cooled aqueous solution of sodium nitrite (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is observed.

  • In a separate flask, a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid is prepared and cooled to 0 °C.

  • The cold diazonium salt solution is slowly added to the stirred CuBr solution. Vigorous nitrogen evolution is observed.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then heated to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • The mixture is cooled to room temperature and made alkaline (pH ~9-10) by the slow addition of a concentrated sodium hydroxide solution.

  • The product is extracted with diethyl ether (3 x volume). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude 2-bromothiazole is purified by vacuum distillation to yield a colorless to pale yellow liquid. A typical yield for this reaction is in the range of 75-85%.[2]

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol describes the formylation of 2-bromothiazole using the Vilsmeier reagent generated in situ from DMF and POCl₃.[4][5][6]

Reagents and Materials:

  • 2-Bromothiazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Formation of the Vilsmeier Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), anhydrous DMF (3.0 eq) is dissolved in anhydrous 1,2-dichloroethane. The solution is cooled to 0 °C in an ice bath.

  • Phosphorus oxychloride (1.2 eq) is added dropwise to the stirred DMF solution, maintaining the temperature below 10 °C. A thick, white precipitate of the Vilsmeier reagent may form. The mixture is stirred at 0 °C for 30 minutes.

  • Formylation: A solution of 2-bromothiazole (1.0 eq) in anhydrous 1,2-dichloroethane is added dropwise to the Vilsmeier reagent suspension at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: The reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.

  • The mixture is stirred vigorously for 1 hour to hydrolyze the intermediate iminium salt.

  • The aqueous layer is extracted with dichloromethane (3 x volume).

  • The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a solid.

Signaling Pathways and Logical Relationships

The Vilsmeier-Haack reaction is a classic example of an electrophilic aromatic substitution. The key steps and the roles of the intermediates are visualized in the diagram below.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier SigmaComplex Sigma Complex (Resonance Stabilized) Vilsmeier->SigmaComplex Bromothiazole 2-Bromothiazole (Nucleophile) Bromothiazole->SigmaComplex Electrophilic Attack IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt Deprotonation FinalProduct This compound IminiumSalt->FinalProduct IminiumSalt->FinalProduct Water H₂O Water->FinalProduct

Caption: Mechanism of the Vilsmeier-Haack formylation.

Conclusion

The synthesis of this compound is a well-established process that relies on the sequential transformation of 2-aminothiazole. The key intermediates, 2-bromothiazole and the transient Vilsmeier reagent/iminium salt complex, are central to the successful execution of this synthesis. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to confidently and efficiently produce this important synthetic building block. Careful control of reaction conditions, particularly temperature during the diazotization and Vilsmeier reagent formation steps, is crucial for achieving high yields and purity.

References

Literature review on the synthesis of thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Thiazole Derivatives

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3 respectively, is a cornerstone scaffold in medicinal chemistry.[1][2] This unique structural motif is present in a wide array of natural products, such as vitamin B1 (thiamine), and is a key component in numerous synthetic drugs.[3][4] Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, antifungal, and antiviral properties.[5][6][7] The therapeutic importance of this class of compounds is underscored by their presence in over 18 FDA-approved drugs, such as the antiretroviral ritonavir and the anti-neoplastic agent dasatinib.[1][6]

This review provides a comprehensive technical guide on the core synthetic methodologies for preparing thiazole derivatives, with a focus on classical and widely adopted routes. It is intended for researchers, scientists, and professionals in drug development, offering detailed reaction mechanisms, experimental protocols, and comparative data to facilitate the strategic design and synthesis of novel thiazole-based compounds.

Classical Synthetic Methods for Thiazole Derivatives

The construction of the thiazole ring has been a subject of extensive research, leading to several robust synthetic strategies. The most prominent of these is the Hantzsch synthesis, followed by other significant methods like the Cook-Heilbron and Gabriel syntheses.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first described by Arthur Hantzsch in 1887, remains the most notable and versatile method for the synthesis of thiazole derivatives.[3][8] The reaction involves the condensation of an α-halocarbonyl compound (such as an α-haloketone or α-haloaldehyde) with a thioamide or a related compound like thiourea.[6][8] The process is typically high-yielding and proceeds through an initial S_N2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[9][10]

General Reaction Scheme: α-Haloketone + Thioamide → Thiazole Derivative

The aromaticity of the resulting thiazole ring is a significant driving force for the reaction.[11]

Reaction Mechanism: The mechanism for the Hantzsch synthesis is a well-established multi-step pathway:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an S_N2 reaction, displacing the halide.[9][11]

  • Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.[10]

  • Dehydration: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to form the final aromatic thiazole product.[11]

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [10] This protocol is a representative example of the Hantzsch synthesis.

  • Reagents and Materials:

    • 2-Bromoacetophenone (5.0 mmol)

    • Thiourea (7.5 mmol)

    • Methanol (5 mL)

    • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

    • 20 mL scintillation vial

    • Stir bar, hot plate, beaker (100 mL), Buchner funnel, side-arm flask

    • Deionized water

  • Procedure:

    • Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.

    • Add methanol (5 mL) and a magnetic stir bar.

    • Heat the mixture with stirring on a hot plate (approx. 100°C setting) for 30 minutes. The initial product formed is the HBr salt of the thiazole, which is soluble in methanol.[11]

    • Remove the reaction from the heat and allow the solution to cool to room temperature.

    • Pour the contents of the vial into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This neutralizes the HBr salt, causing the free base product to precipitate.[10][11]

    • Filter the resulting mixture through a Buchner funnel.

    • Wash the collected solid (filter cake) with deionized water to remove any residual salts.

    • Spread the collected solid on a tared watchglass and allow it to air dry to obtain the 2-amino-4-phenylthiazole product. The product is poorly soluble in water, facilitating its isolation.[10]

Table 1: Examples of Hantzsch Thiazole Synthesis

α-Haloketone Thioamide Source Conditions Product Yield (%) Reference
2-Bromoacetophenone Thiourea Methanol, Heat, 30 min 2-Amino-4-phenylthiazole 99% [10][11]
Chloroacetaldehyde Thioformamide Not specified Thiazole (unsubstituted) Good [12]

| Various α-haloketones | N-monosubstituted thioureas | 10M-HCl-EtOH (1:2), 80°C, 20 min | 2-Imino-3,4-disubstituted-2,3-dihydrothiazole | up to 73% |[13] |

Cook-Heilbron Synthesis

The Cook-Heilbron synthesis is a key method for preparing 5-aminothiazoles.[14] The reaction involves the interaction of an α-aminonitrile with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions at room temperature.[12][14] A significant advantage of this method is its ability to produce 2-unsubstituted thiazoles, which can be challenging to synthesize via other routes like the Hantzsch method.[15]

General Reaction Scheme: α-Aminonitrile + Carbon Disulfide → 5-Amino-2-mercaptothiazole

Reaction Mechanism: The mechanism, starting with an α-aminonitrile and carbon disulfide, proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the α-aminonitrile performs a nucleophilic attack on the carbon of carbon disulfide.[14]

  • Proton Transfer & Tautomerization: A proton transfer occurs, followed by tautomerization to form a reactive intermediate.

  • Cyclization: An intramolecular cyclization occurs where the sulfur atom attacks the nitrile carbon.

  • Final Tautomerization: A final tautomerization step yields the stable, aromatic 5-aminothiazole product.

Caption: Mechanism of the Cook-Heilbron Synthesis.

Table 2: Examples of Cook-Heilbron Synthesis

α-Aminonitrile Reagent Conditions Product Class Reference
Aminoacetonitrile Ethyldithioacetate Condensation/Cyclization 2-Methyl-5-aminothiazoles [14]
α-Aminonitriles Carbon Disulfide Mild, Room Temp. 5-Amino-2-mercaptothiazoles [14][15]
α-Aminonitriles Dithioacids Mild, Room Temp. 5-Aminothiazoles [12][14]

| α-Aminonitriles | Isothiocyanates | Mild, Room Temp. | 5-Aminothiazoles |[12][14] |

Gabriel Synthesis

Another classical route is the Gabriel synthesis, which produces 2,5-disubstituted thiazole derivatives.[3] This method involves the reaction of an acylamino-ketone with a thionating agent, typically phosphorus pentasulfide (P₄S₁₀).[2] The reaction is generally carried out by heating the reactants together.

General Reaction Scheme: Acylamino-ketone + P₄S₁₀ → 2,5-Disubstituted Thiazole

Gabriel_Workflow Start Acylamino-ketone Process Heat Start->Process Reagent Phosphorus Pentasulfide (P₄S₁₀) Reagent->Process Product 2,5-Disubstituted Thiazole Process->Product

Caption: General workflow for the Gabriel Thiazole Synthesis.

Table 3: Example of Gabriel Synthesis

Acylamino-ketone Reagent Conditions Product Reference

| N-(2-oxopropyl)acetamide | Phosphorus pentasulfide | Heating | 2,5-Dimethylthiazole |[3] |

Conclusion

The synthesis of thiazole derivatives is a rich and well-developed field, dominated by robust and versatile methods like the Hantzsch, Cook-Heilbron, and Gabriel syntheses. The Hantzsch synthesis remains the most prominent method for generating a wide variety of substituted thiazoles. The Cook-Heilbron method provides a crucial pathway to 5-aminothiazoles, while the Gabriel synthesis is effective for 2,5-disubstituted derivatives. These classical methods, complemented by modern advancements, provide chemists with a powerful toolkit for accessing the thiazole scaffold. Given the vast pharmacological importance of thiazole-containing molecules, the continued development and application of these synthetic strategies are essential for the discovery of new therapeutic agents.

References

Physical properties like melting and boiling point of 2-Bromo-5-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-formylthiazole

This technical guide provides a comprehensive overview of the known physical properties of this compound (CAS Number: 464192-28-7), a heterocyclic building block of interest to researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for these characterizations.

Core Physical and Chemical Properties

This compound is a solid, crystalline compound under standard conditions. Its chemical structure and key identifiers are fundamental to its application in chemical synthesis and pharmaceutical development.

IUPAC Name: 2-bromo-1,3-thiazole-5-carbaldehyde[1][2][3] Molecular Formula: C₄H₂BrNOS[1][2][3] Canonical SMILES: C1=C(SC(=N1)Br)C=O[1]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound gathered from various sources. It is important to note the slight variations in reported values, which can arise from different experimental conditions or sample purity levels.

PropertyValueSource(s)
CAS Number 464192-28-7[1][2][3]
Molecular Weight 192.03 g/mol - 192.04 g/mol [1][2][3]
Appearance Solid
Melting Point 92 - 113 °C[1][3][4]
Boiling Point 264.9 °C (at 760 mmHg)[1][4]
Density 1.92 g/cm³ (Predicted)[1][4]
Flash Point 114 °C[1]

Experimental Protocols for Property Determination

Accurate determination of physical properties such as melting and boiling points is critical for verifying the purity and identity of a compound. The following are generalized yet detailed protocols based on standard laboratory techniques.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state.[5] This property is a crucial indicator of purity; impurities typically depress and broaden the melting range.[6][7]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device) or Thiele tube setup

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Sample of this compound, finely powdered

  • Heating medium (e.g., mineral oil or silicone oil for Thiele tube)

Procedure:

  • Sample Preparation: Place a small amount of finely powdered this compound onto a clean, dry surface. Push the open end of a capillary tube into the powder to load a small amount of the sample.[5][8]

  • Compaction: Tap the sealed end of the capillary tube gently on a hard surface to compact the solid into a dense column of 1-2 mm at the bottom.[5][6]

  • Apparatus Setup:

    • Digital Apparatus: Place the capillary tube into the sample holder of the melting point apparatus.[5]

    • Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb. Immerse this assembly in the Thiele tube's heating oil.[6]

  • Heating and Observation:

    • Begin heating the apparatus. For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting range.[7]

    • Allow the apparatus to cool. For an accurate measurement, repeat the process, heating rapidly to about 15-20 °C below the approximate melting point, then reducing the heating rate to a slow 1-2 °C per minute.[7]

  • Data Recording: Record the temperature range from the point at which the first drop of liquid appears (T1) to the temperature at which the entire sample has completely melted (T2).[5] The reported melting point is this T1-T2 range.

Boiling Point Determination (Siwoloboff Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[5][8]

Apparatus:

  • Small test tube or ignition tube

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Beaker and heating medium (e.g., mineral oil)

  • Heating source (e.g., hot plate or Bunsen burner)

Procedure:

  • Sample Preparation: Place a small amount of the liquid (if this compound were melted) into the small test tube.

  • Capillary Insertion: Place a capillary tube, with its sealed end pointing up, into the test tube containing the liquid.[8]

  • Apparatus Assembly: Attach the test tube to a thermometer so that the sample is level with the thermometer bulb. Suspend the assembly in a beaker containing a heating medium like mineral oil.

  • Heating: Heat the beaker gently and stir the oil to ensure uniform temperature distribution.[6]

  • Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.[8]

  • Data Recording: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of a chemical compound like this compound.

G cluster_0 Phase 1: Preparation & Initial Analysis cluster_1 Phase 2: Physical Property Determination cluster_2 Phase 3: Data Analysis & Reporting Sample Obtain Sample of This compound Purity Assess Purity (e.g., NMR, HPLC) Sample->Purity Visual Visual Inspection (Form, Color) Sample->Visual MP Melting Point Determination Purity->MP BP Boiling Point Determination Purity->BP Density Density Measurement Purity->Density Other Other Properties (e.g., Flash Point) Purity->Other Analysis Data Compilation & Analysis MP->Analysis BP->Analysis Density->Analysis Other->Analysis Report Generate Technical Report & Certificate of Analysis Analysis->Report

Caption: Workflow for the physical characterization of this compound.

References

Methodological & Application

The Versatility of 2-Bromo-5-formylthiazole in Medicinal Chemistry: A Keystone for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

2-Bromo-5-formylthiazole stands as a pivotal heterocyclic building block for medicinal chemists, offering a versatile scaffold for the synthesis of a diverse array of biologically active molecules. Its unique structure, featuring a reactive bromine atom at the 2-position and a formyl group at the 5-position, provides two distinct points for chemical modification. This dual reactivity allows for the strategic construction of complex molecular architectures with tunable pharmacological profiles, making it an invaluable starting material in the quest for novel therapeutics.

The thiazole ring itself is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The bromine atom on the this compound scaffold is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the facile introduction of various aryl and heteroaryl substituents, which is crucial for modulating the potency and selectivity of the resulting compounds.[2][3] Concurrently, the aldehyde functionality serves as a handle for a variety of chemical transformations, including Knoevenagel condensations, Wittig reactions, and the formation of Schiff bases, further expanding the chemical space accessible from this versatile intermediate.

Derivatives of bromo-thiazoles have shown significant promise as inhibitors of key signaling pathways implicated in various diseases. Notably, they have been investigated as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer and inflammatory disorders.[2][4] One such important target is the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of inflammatory responses.[2]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential therapeutic agents, alongside quantitative data for related compounds and visualizations of relevant biological pathways and experimental workflows.

Application in Kinase Inhibitor Synthesis

The 2-bromo-thiazole moiety is a key component in the design of various kinase inhibitors. The bromine atom allows for the strategic introduction of substituents that can interact with specific residues within the ATP-binding pocket of kinases, thereby enhancing binding affinity and selectivity.

p38 MAPK Inhibitors

The p38 MAPK signaling pathway is a crucial mediator of the inflammatory response, and its dysregulation is linked to chronic inflammatory diseases and cancer.[2][5] this compound can be used as a precursor to synthesize potent p38 MAPK inhibitors. A general strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 2-position (by displacing the bromine), followed by modification of the formyl group to incorporate moieties that can interact with the hinge region of the kinase.

Application in Anticancer Drug Discovery

Thiazole-containing compounds have demonstrated significant potential as anticancer agents.[6][7] The structural versatility of this compound allows for the synthesis of derivatives that can target various mechanisms involved in cancer progression, such as cell proliferation, apoptosis, and angiogenesis. The aldehyde group can be converted into various functional groups, including imines and chalcones, which are known pharmacophores in oncology.

Application in Antimicrobial Agent Development

The thiazole nucleus is a common feature in many antimicrobial agents.[8][9] By modifying the this compound core, novel compounds with potential antibacterial and antifungal activities can be developed. The lipophilicity and electronic properties of the molecule can be fine-tuned through substitutions at both the bromo and formyl positions to optimize antimicrobial efficacy and reduce toxicity.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the reaction mixture.[2]

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours under the inert atmosphere.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 2-aryl-5-formylthiazole.

Protocol 2: Knoevenagel Condensation with 2-Aryl-5-formylthiazole

This protocol outlines the base-catalyzed Knoevenagel condensation of a 2-aryl-5-formylthiazole with an active methylene compound.

Materials:

  • 2-Aryl-5-formylthiazole (synthesized from Protocol 1)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 equivalents)

  • Piperidine (catalytic amount)

  • Ethanol

  • Crushed ice

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve the 2-aryl-5-formylthiazole (1.0 mmol) and the active methylene compound (1.1 mmol) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.[4]

  • Acidify the mixture with dilute HCl to precipitate the product.[4]

  • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure condensed product.

Quantitative Data

The following tables summarize quantitative data for the biological activity of various thiazole derivatives, demonstrating the potential of this scaffold in medicinal chemistry.

Table 1: In Vitro p38 MAPKα Inhibitory Activity of 2-Amino-5-aryl-4-t-butylthiazole Derivatives [2]

Compound IDR Group (at 5-position)p38 MAPKα IC₅₀ (nM)
1a4-Fluorophenyl50
1b4-Chlorophenyl75
1c4-Methoxyphenyl120
1dPyridin-4-yl30

Data is for structurally related 2-aminothiazole derivatives and serves as a reference for the potential of this compound derived compounds.

Table 2: Anticancer Activity of Thiazole Derivatives against Various Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
Compound 4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL[6]
Compound 8 MCF-7 (Breast Cancer)3.36 µg/mL[7]
Compound 23 MCF-7 (Breast Cancer)1.81[10]
Compound 39 MCF-7 (Breast Cancer)4.95[10]

Table 3: Antimicrobial Activity of Thiazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
2,5-dichloro thienyl-substituted thiazolesStaphylococcus aureus6.25 - 12.5[9]
2,5-dichloro thienyl-substituted thiazolesEscherichia coli6.25 - 12.5[9]
BisthiazolesMicrococcus luteusLower than tetracycline[9]
BisthiazolesBacillus subtilisLower than tetracycline[9]

Visualizations

Signaling Pathway

p38_MAPK_Pathway Stress Stress / Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/MKK6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream Downstream Targets (e.g., MK2, ATF2) p38_MAPK->Downstream Thiazole_Inhibitor Thiazole-based Inhibitor Thiazole_Inhibitor->p38_MAPK Response Inflammatory Response Cell Cycle Arrest Apoptosis Downstream->Response

Caption: p38 MAPK signaling pathway and the inhibitory action of thiazole-based compounds.

Experimental Workflows

Synthesis_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (Protocol 1) Start->Suzuki Intermediate 2-Aryl-5-formylthiazole Suzuki->Intermediate Condensation Knoevenagel Condensation (Protocol 2) Intermediate->Condensation Final_Product Final Biologically Active Thiazole Derivative Condensation->Final_Product Screening Biological Screening (Anticancer/Antimicrobial) Final_Product->Screening

Caption: General synthetic workflow for biologically active thiazole derivatives.

Biological_Screening_Workflow Compound Synthesized Thiazole Derivative Anticancer Anticancer Screening Compound->Anticancer Antimicrobial Antimicrobial Screening Compound->Antimicrobial Cell_Culture Cell Culture (e.g., MCF-7, SaOS-2) Anticancer->Cell_Culture Bacterial_Culture Bacterial/Fungal Culture (e.g., S. aureus, E. coli) Antimicrobial->Bacterial_Culture MTT_Assay MTT Assay for Cell Viability (IC₅₀) Cell_Culture->MTT_Assay Data_Analysis_Cancer Data Analysis & SAR Studies MTT_Assay->Data_Analysis_Cancer MIC_Determination Broth/Agar Dilution for MIC Determination Data_Analysis_Micro Data Analysis & SAR Studies MIC_Determination->Data_Analysis_Micro Bacterial_Culture->MIC_Determination

Caption: Workflow for anticancer and antimicrobial screening of synthesized compounds.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-5-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 2-Bromo-5-formylthiazole with various arylboronic acids. The resulting 2-aryl-5-formylthiazole scaffold is a valuable building block in medicinal chemistry and materials science, appearing in a range of biologically active compounds. The formyl group at the 5-position serves as a versatile handle for further synthetic transformations, making this protocol highly relevant for the development of novel chemical entities.

The successful execution of this reaction hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system. The electronic nature of the this compound, influenced by the electron-withdrawing formyl group and the thiazole ring itself, necessitates optimized conditions to achieve high yields and purity. This document outlines a general and robust protocol, adaptable for a range of arylboronic acids, and provides expected outcomes based on analogous reactions in the literature.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The coupled product, 2-aryl-5-formylthiazole, is formed as the palladium center is reduced back to its Pd(0) state, thus completing the catalytic cycle.

Experimental Protocols

This section details two primary protocols for the Suzuki coupling of this compound: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.

Materials and Reagents
  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, DMF, Toluene, often in a mixture with water)

  • Schlenk flask or microwave reaction vial

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Protocol 1: Conventional Heating
  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • If using a solid palladium catalyst and ligand, add them to the flask at this stage.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent (e.g., 1,4-Dioxane/water 4:1, 5 mL) via syringe.

  • Stir the reaction mixture at a predetermined temperature (typically between 80-110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-formylthiazole.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.[1][2]

  • To a microwave reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., a pre-catalyst, 1 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol).[2]

  • Add the degassed solvent (e.g., DMF, 3 mL).[2]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-45 minutes) with stirring.[1]

  • After cooling, work up the reaction mixture as described in the conventional heating protocol (steps 8-10).

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. The data is compiled based on established protocols for structurally similar bromo-heterocycles.[3][4]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)TimeYield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)10012 h85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄1,4-Dioxane/H₂O (4:1)9010 h80-90
34-Chlorophenylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃DMF120 (MW)30 min75-85
43-Thienylboronic acidPd(dppf)Cl₂ (2)K₂CO₃1,4-Dioxane/H₂O (4:1)10016 h70-80
54-Acetylphenylboronic acidPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄Toluene/H₂O (4:1)1108 h80-90

Note: Yields are estimates based on analogous reactions and will require optimization for this specific substrate. MW denotes microwave heating.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reactants & Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 Base PdII_Aryl_Ar R-Pd(II)L_n-Ar' Transmetalation->PdII_Aryl_Ar RedElim Reductive Elimination PdII_Aryl_Ar->RedElim RedElim->Pd0 R-Ar' Product 2-Aryl-5-formylthiazole (R-Ar') RedElim->Product Reactant1 This compound (R-X) Reactant1->OxAdd Reactant2 Arylboronic Acid (Ar'-B(OR)2) Reactant2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Catalyst/Ligand start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) reagents->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water & Brine monitoring->workup Upon Completion purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolated Product: 2-Aryl-5-formylthiazole purification->product

Caption: A step-by-step workflow for the Suzuki coupling reaction.

References

Application Notes: Synthesis of Bioactive Molecules from 2-Bromo-5-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-formylthiazole (CAS: 464192-28-7) is a versatile heterocyclic building block that serves as a valuable starting material in the synthesis of diverse bioactive molecules.[1] Its structure, featuring a reactive aldehyde group and a bromine atom on the thiazole core, allows for a variety of chemical transformations. The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

A particularly promising application of this starting material is in the synthesis of thienopyridines, a class of compounds that have been investigated as potent inhibitors of Checkpoint Kinase 1 (CHK1).[2] CHK1 is a crucial serine/threonine kinase that plays a central role in the DNA damage response pathway, making it a high-value target in oncology. Inhibiting CHK1 can abrogate tumor cell cycle arrest, sensitizing cancer cells to DNA-damaging chemotherapeutic agents and leading to mitotic catastrophe and cell death.[3][4]

These application notes provide a detailed protocol for a synthetic strategy to produce potential CHK1 inhibitors from this compound and outline a standard assay for evaluating their biological activity.

Synthetic Strategy and Workflow

The primary synthetic route leverages the reactivity of the aldehyde group for carbon-carbon bond formation, followed by intramolecular cyclization to construct the bioactive heterocyclic core. A common and effective method is the Knoevenagel condensation of the aldehyde with an active methylene compound, such as a derivative of cyanoacetate, followed by further reaction and cyclization steps to build the final thienopyridine scaffold.

G General Synthetic Workflow start This compound intermediate1 Knoevenagel Condensation Product start->intermediate1 + Active Methylene Compound intermediate2 Cyclization Precursor intermediate1->intermediate2 Further Modification final_product Bioactive Thienopyridine (CHK1 Inhibitor) intermediate2->final_product Intramolecular Cyclization

Caption: General workflow for synthesizing thienopyridine derivatives.

Experimental Protocols

Protocol 1: Synthesis of a Thienopyridine Derivative via Knoevenagel Condensation

This protocol describes a representative synthesis of a potential CHK1 inhibitor starting from this compound.

Materials:

  • This compound (1.0 eq)

  • Ethyl 2-cyano-2-(pyridin-4-yl)acetate (1.0 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol, anhydrous

  • Sodium ethoxide (1.1 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Knoevenagel Condensation:

    • To a solution of this compound (1.0 eq) and ethyl 2-cyano-2-(pyridin-4-yl)acetate (1.0 eq) in anhydrous ethanol (20 mL/mmol), add a catalytic amount of piperidine.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in EtOAc, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude Knoevenagel product. Purify by flash column chromatography (Hexanes:EtOAc gradient).

  • Gewald Aminothiophene Synthesis (Cyclization):

    • Dissolve the purified Knoevenagel product (1.0 eq) in anhydrous DMF.

    • Add sodium ethoxide (1.1 eq) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 12-16 hours.

    • Quench the reaction by pouring it into ice-water.

    • Extract the aqueous mixture three times with EtOAc.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the final thienopyridine compound.

Protocol 2: In Vitro CHK1 Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a method to assess the inhibitory activity of the synthesized compounds against the CHK1 enzyme.

Materials:

  • Recombinant human CHK1 enzyme

  • Specific peptide substrate for CHK1

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Synthesized test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., AZD7762)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of kinase assay buffer containing the CHK1 enzyme and the peptide substrate.

  • Add 0.5 µL of the test compound dilution or control to the respective wells. Include a no-inhibitor control (DMSO only).

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be close to the Km value for CHK1.

  • Incubate the reaction at 30 °C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ kit manufacturer's instructions, which involves adding ADP-Glo™ Reagent followed by the Kinase Detection Reagent.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Data Presentation

The following table presents representative data that could be obtained for a series of synthesized thienopyridine derivatives.

Compound IDSynthetic Yield (%)CHK1 IC₅₀ (nM)Antiproliferative GI₅₀ (µM) (MV-4-11 Cell Line)
TPT-0014525.50.85
TPT-002528.10.12
TPT-00338150.22.50
TPT-004414.30.09
AZD7762N/A5.00.05

Note: The data shown are for illustrative purposes and represent typical values for potent kinase inhibitors.

Mechanism of Action: CHK1 in DNA Damage Response

CHK1 is a key transducer kinase in the DNA Damage Response (DDR) pathway. Upon DNA damage, sensor kinases like ATM and ATR are activated, which in turn phosphorylate and activate CHK1. Activated CHK1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their inactivation. This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, providing time for DNA repair. In p53-deficient cancer cells, this pathway is critical for survival. Inhibition of CHK1 abrogates this checkpoint, forcing the cell into premature mitosis with damaged DNA, ultimately leading to apoptosis.

G Simplified CHK1 Signaling Pathway cluster_0 Cell Nucleus DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR ATR Kinase (Sensor) DNA_Damage->ATR activates CHK1 CHK1 Kinase ATR->CHK1 activates (Phosphorylation) Cdc25 Cdc25 Phosphatase CHK1->Cdc25 inhibits (Phosphorylation) CDK1_CyclinB CDK1/Cyclin B (Mitotic Driver) Cdc25->CDK1_CyclinB activates Mitosis Mitosis CDK1_CyclinB->Mitosis promotes Apoptosis Apoptosis Mitosis->Apoptosis leads to (with damaged DNA) Inhibitor Thienopyridine CHK1 Inhibitor Inhibitor->CHK1 blocks

Caption: Role of CHK1 in cell cycle arrest and the effect of its inhibition.

References

Application Notes and Protocols: Preparation of Grignard Reagents from 2-Bromothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 2-thiazolyl Grignard reagents is a critical step in the functionalization of the thiazole ring, a privileged scaffold in medicinal chemistry and drug development. These organometallic intermediates are powerful nucleophiles for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex molecules. This document provides detailed application notes and experimental protocols for the preparation of Grignard reagents from 2-bromothiazole compounds, with a focus on modern, high-yielding methodologies.

Methods Overview

Two primary methods are employed for the preparation of 2-thiazolyl Grignard reagents:

  • Direct Oxidative Addition: The classical approach involving the reaction of 2-bromothiazole with magnesium metal. This method can be challenging for electron-deficient heteroaryl halides like 2-bromothiazole due to sluggish reaction initiation and potential side reactions.

  • Halogen-Magnesium Exchange: A more contemporary and often more efficient method that involves the reaction of 2-bromothiazole with a pre-formed, highly reactive Grignard reagent, such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), often referred to as a "Turbo-Grignard" reagent. This method offers milder reaction conditions, greater functional group tolerance, and typically higher yields.[1][2][3]

The Halogen-Magnesium exchange is generally the preferred method for preparing 2-thiazolyl Grignard reagents due to its high efficiency and reliability.[4]

Data Presentation

The following table summarizes a comparison of the two primary methods for the preparation of 2-thiazolyl Grignard reagents. Yields are often inferred from the subsequent trapping reaction of the Grignard reagent with an electrophile.

Preparation MethodReagentsTypical ConditionsYieldAdvantagesDisadvantages
Direct Oxidative Addition 2-Bromothiazole, Mg turningsTHF, Reflux, Inert atmosphereVariable, often low to moderateInexpensive starting materialsDifficult initiation, potential for Wurtz coupling, lower functional group tolerance
Halogen-Magnesium Exchange 2-Bromothiazole, iPrMgCl·LiClTHF, -15°C to 0°C, Inert atmosphereHigh to Excellent (>95%)Fast reaction, high yields, mild conditions, excellent functional group toleranceRequires preparation or purchase of a specialized Grignard reagent

Experimental Protocols

Protocol 1: Preparation of 2-Thiazolylmagnesium Chloride via Halogen-Magnesium Exchange (Recommended Method)

This protocol is adapted from the general procedures developed by the Knochel group for the preparation of heteroaryl Grignard reagents.[1][2][3]

Materials:

  • 2-Bromothiazole

  • Isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) in THF (typically 1.3 M)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-dimethylformamide (DMF) (for quenching and yield determination)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Dry glassware (Schlenk flask, syringes, etc.)

Procedure:

  • Reaction Setup: Under an inert atmosphere of argon or nitrogen, add 2-bromothiazole (1.0 mmol, 1.0 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF (2.0 mL) to the flask and cool the solution to -15°C in a cooling bath (e.g., salt-ice bath).

  • Grignard Reagent Addition: Slowly add a solution of iPrMgCl·LiCl in THF (1.1 mmol, 1.1 equiv) dropwise to the stirred solution of 2-bromothiazole over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -15°C. The progress of the Br/Mg exchange can be monitored by gas chromatography (GC) analysis of quenched aliquots. Typically, the exchange is complete within 30-60 minutes.

  • In situ Use of the Grignard Reagent: The resulting solution of 2-thiazolylmagnesium chloride is ready for immediate use in subsequent reactions with various electrophiles.

Quenching and Yield Determination (Example with DMF):

  • To determine the yield of the Grignard reagent formation, a small aliquot of the reaction mixture can be quenched with an excess of an electrophile like anhydrous DMF.

  • In a separate flask, add anhydrous DMF (2.0 mmol, 2.0 equiv) to anhydrous THF (1 mL) and cool to 0°C.

  • Slowly transfer the prepared 2-thiazolylmagnesium chloride solution into the DMF solution.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude 2-thiazolecarboxaldehyde can be purified by column chromatography and the yield calculated, which serves as an indicator of the Grignard reagent formation efficiency. A patent for a similar process reports a crude yield of 99% for the formation of 2-thiazolecarboxaldehyde, indicating a highly efficient Grignard formation step.[4]

Protocol 2: Preparation of 2-Thiazolylmagnesium Bromide via Direct Oxidative Addition

This is a classical Grignard preparation method. Success is highly dependent on the purity of reagents and the activation of the magnesium surface.

Materials:

  • 2-Bromothiazole

  • Magnesium turnings

  • Iodine (a small crystal for activation)

  • Anhydrous diethyl ether or THF

  • Argon or Nitrogen gas for inert atmosphere

  • Dry glassware (three-necked round-bottom flask, reflux condenser, dropping funnel)

Procedure:

  • Magnesium Activation: Place magnesium turnings (1.2 equiv) in a dry three-necked round-bottom flask under an inert atmosphere. Add a small crystal of iodine. Gently heat the flask with a heat gun until violet iodine vapors are observed, then allow to cool. This helps to activate the magnesium surface.

  • Reaction Setup: Assemble the flask with a reflux condenser and a dropping funnel, ensuring all glassware is dry and under an inert atmosphere.

  • Initial Addition: Add a small amount of anhydrous diethyl ether or THF to cover the magnesium turnings. Prepare a solution of 2-bromothiazole (1.0 equiv) in the same anhydrous solvent in the dropping funnel.

  • Initiation: Add a small portion of the 2-bromothiazole solution to the magnesium suspension. The reaction should start spontaneously, which is indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy solution. If the reaction does not start, gentle warming or sonication may be required.

  • Addition of Substrate: Once the reaction has initiated, add the remaining 2-bromothiazole solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

  • Use of Grignard Reagent: The resulting gray-to-brown solution of 2-thiazolylmagnesium bromide can be used directly for subsequent reactions.

Visualizations

Grignard_Preparation_Workflow Experimental Workflow for 2-Thiazolyl Grignard Reagent Preparation cluster_exchange Halogen-Magnesium Exchange Method cluster_direct Direct Oxidative Addition Method Start_Exchange Start with 2-Bromothiazole Add_THF Dissolve in Anhydrous THF Start_Exchange->Add_THF Cool Cool to -15°C Add_THF->Cool Add_iPrMgCl_LiCl Add iPrMgCl·LiCl Cool->Add_iPrMgCl_LiCl Stir_Exchange Stir for 30-60 min Add_iPrMgCl_LiCl->Stir_Exchange Grignard_Product_Exchange 2-Thiazolylmagnesium Chloride Solution Stir_Exchange->Grignard_Product_Exchange Start_Direct Start with Mg Turnings Activate_Mg Activate with Iodine/Heat Start_Direct->Activate_Mg Add_Solvent Add Anhydrous Ether/THF Activate_Mg->Add_Solvent Initiate Initiate with a small amount of 2-Bromothiazole Add_Solvent->Initiate Add_Bromothiazole Add remaining 2-Bromothiazole Initiate->Add_Bromothiazole Reflux Stir/Reflux until Mg is consumed Add_Bromothiazole->Reflux Grignard_Product_Direct 2-Thiazolylmagnesium Bromide Solution Reflux->Grignard_Product_Direct

Caption: Workflow for the two main methods of preparing 2-thiazolyl Grignard reagents.

Signaling_Pathway Reaction Pathway of 2-Thiazolyl Grignard Reagent 2_Bromothiazole 2-Bromothiazole Grignard_Formation Grignard Reagent Formation (e.g., via Br/Mg Exchange) 2_Bromothiazole->Grignard_Formation 2_Thiazolyl_Grignard 2-Thiazolylmagnesium Halide Grignard_Formation->2_Thiazolyl_Grignard Nucleophilic_Addition Nucleophilic Addition 2_Thiazolyl_Grignard->Nucleophilic_Addition Electrophile Electrophile (e.g., Aldehyde, Ketone, Ester) Electrophile->Nucleophilic_Addition Intermediate_Alkoxide Intermediate Alkoxide Nucleophilic_Addition->Intermediate_Alkoxide Aqueous_Workup Aqueous Workup (e.g., NH4Cl) Intermediate_Alkoxide->Aqueous_Workup Final_Product Functionalized Thiazole Derivative (e.g., Alcohol) Aqueous_Workup->Final_Product

Caption: General reaction pathway for the synthesis and application of 2-thiazolyl Grignard reagents.

Conclusion

The preparation of 2-thiazolyl Grignard reagents is a fundamental transformation for the synthesis of functionalized thiazole derivatives. While the direct oxidative addition method is a classic approach, the halogen-magnesium exchange using iPrMgCl·LiCl offers a more robust, efficient, and versatile protocol, particularly for sensitive substrates often encountered in drug discovery and development. The provided protocols and data offer a comprehensive guide for researchers to successfully implement these important synthetic methods.

References

Application Notes and Protocols for Hantzsch Thiazole Synthesis of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the synthesis of 2-aminothiazole derivatives via the Hantzsch thiazole synthesis. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

Introduction to Hantzsch Thiazole Synthesis

First reported by Arthur Hantzsch in 1887, this synthesis is a classic and reliable method for constructing the thiazole ring.[1] The fundamental reaction involves the condensation of an α-haloketone with a thioamide.[1][4] For the synthesis of 2-aminothiazole derivatives, thiourea or its substituted analogs are commonly used as the thioamide component. The reaction is known for its simplicity, use of readily available starting materials, and generally high yields.[4][5]

The general mechanism begins with a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration event that leads to the formation of the aromatic thiazole ring.[4][5]

Applications in Drug Discovery

The 2-aminothiazole core is a key pharmacophore in a variety of therapeutic agents.[2][6] Its presence in drugs like Dasatinib (an anticancer agent), Alpelisib (an anticancer agent), Famotidine (an antacid), and Cefdinir (an antibiotic) highlights its importance in drug design and development.[2][6][7] Researchers continue to explore 2-aminothiazole derivatives for new therapeutic applications, including as anticancer, antitumor, antidiabetic, and anticonvulsant agents.[2][6]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general reaction mechanism for the Hantzsch synthesis of 2-aminothiazoles and a typical experimental workflow.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone intermediate1 S-Alkylation Intermediate alpha_haloketone->intermediate1 Nucleophilic Attack (SN2) thiourea Thiourea thiourea->intermediate1 intermediate2 Cyclized Intermediate (Thiazoline) intermediate1->intermediate2 Intramolecular Cyclization aminothiazole 2-Aminothiazole Derivative intermediate2->aminothiazole Dehydration (-H2O)

Caption: Hantzsch synthesis mechanism for 2-aminothiazoles.

Experimental_Workflow start Combine α-Haloketone and Thiourea in Solvent heat Heat Reaction Mixture (e.g., Reflux) start->heat monitor Monitor Reaction Progress (e.g., TLC) heat->monitor cool Cool to Room Temperature monitor->cool workup Aqueous Workup/ Neutralization cool->workup isolate Isolate Crude Product (Filtration) workup->isolate purify Purify Product (Recrystallization) isolate->purify characterize Characterize Final Product (NMR, MS, MP) purify->characterize end Pure 2-Aminothiazole Derivative characterize->end

Caption: General experimental workflow for Hantzsch synthesis.

Experimental Protocols

The following are detailed protocols for the synthesis of a parent 2-aminothiazole and a substituted derivative.

Protocol 1: Synthesis of 2-Aminothiazole

This protocol is adapted from established Hantzsch synthesis procedures.[1]

Materials:

  • Thiourea

  • Chloroacetaldehyde (50% aqueous solution)

  • Ethanol

  • Sodium bicarbonate (saturated solution)

  • Water

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum flask

  • Filter paper

  • Beakers

  • Desiccator

Procedure:

  • In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water with gentle warming and stirring.[1]

  • Once dissolved, cool the solution to room temperature.

  • Slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over 15 minutes. An exothermic reaction will occur.[1]

  • After the addition is complete, fit the flask with a reflux condenser and heat the mixture at 80-90°C for 2 hours.[1]

  • Cool the reaction mixture in an ice bath.[1]

  • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.[1]

  • The product, 2-aminothiazole, will precipitate as a tan solid. Collect the solid by vacuum filtration using a Büchner funnel and wash the filter cake with two portions of cold water (2x20 mL).[1]

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 2-aminothiazole as off-white crystals.[1]

  • Dry the crystals in a desiccator, then determine the yield and melting point.[1]

Protocol 2: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a method for synthesizing a 4-aryl-substituted 2-aminothiazole.[4]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • Sodium carbonate (5% aqueous solution)

  • Water

Equipment:

  • Scintillation vial (20 mL) or round-bottom flask

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Büchner funnel and vacuum flask

  • Filter paper

  • Beakers

  • Watch glass

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]

  • Add methanol (5 mL) and a magnetic stir bar.[4]

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[4][5]

  • After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.[4][5]

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[4]

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.[4][5]

  • Wash the filter cake with water.[4]

  • Spread the collected solid on a tared watch glass and allow it to air dry. Once dry, determine the mass of the product and calculate the percent yield.[4][5]

Data Presentation: Reagents and Expected Outcomes

The following tables summarize key reagents and expected outcomes for the described syntheses.

Table 1: Synthesis of 2-Aminothiazole

StepReactionKey ReagentsProductExpected YieldMelting Point (°C)
AHantzsch Thiazole SynthesisChloroacetaldehyde (50% aq.), Thiourea2-Aminothiazole75-85%91-93
Data sourced from BenchChem.[1]

Table 2: Synthesis of 2-Amino-4-phenylthiazole

StepReactionKey ReagentsProductExpected YieldMelting Point (°C)
BHantzsch Thiazole Synthesis2-Bromoacetophenone, Thiourea2-Amino-4-phenylthiazoleHigh148-151
Yield and melting point data are typical for this reaction; specific values may vary.

Troubleshooting and Optimization

Low yields or incomplete reactions in Hantzsch synthesis can often be addressed by optimizing reaction conditions.

  • Suboptimal Temperature: Many Hantzsch syntheses require heating. If the reaction is sluggish, gradually increase the temperature while monitoring progress by TLC. Excessive heat, however, can lead to side product formation.[5]

  • Solvent Choice: The solvent can significantly impact reaction rate and yield. Alcohols like ethanol or methanol are commonly used and generally effective.[4][5]

  • Purity of Starting Materials: Ensure the α-haloketone is fresh or properly stored, as these reagents can degrade over time. The purity of the thioamide should also be verified.[5]

  • Reaction Conditions: While many protocols use neutral conditions, some variations may benefit from slightly acidic or basic environments. However, be aware that thioamides can be unstable in acidic conditions.[5][8]

  • Workup Procedure: Careful control of pH during neutralization is crucial to avoid hydrolysis of the product or other sensitive functional groups.[5]

By following these detailed protocols and considering the optimization strategies, researchers can effectively synthesize a variety of 2-aminothiazole derivatives for applications in drug discovery and medicinal chemistry.

References

Application Notes and Protocols for the Formylation of 2-Bromothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the formylation of 2-bromothiazole, a key transformation in the synthesis of various pharmaceutical intermediates and bioactive molecules. The primary methods covered are formylation via lithium-halogen exchange and the Vilsmeier-Haack reaction.

Introduction

The introduction of a formyl group onto the thiazole ring is a critical step in the elaboration of more complex molecular architectures. 2-Bromothiazole serves as a versatile starting material for this transformation, allowing for regioselective functionalization. The resulting 2-bromothiazole-5-carboxaldehyde is a valuable building block in medicinal chemistry. This note outlines two robust and widely applicable procedures for this synthesis.

Data Presentation: Comparison of Formylation Methods

The following table summarizes quantitative data for different methods of formylating brominated heterocycles, providing a comparative overview of reaction conditions and yields.

MethodSubstrateKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
Lithiation-Formylation 2-Ethylbenzofuran-3-bromiden-BuLi, DMFTHF-78 to RT-78%[1]
2-Methylbenzothiophene-3-bromiden-BuLi, DMFTHF-78 to RT-42%[1]
10-Methylphenothiazine-3-bromidesec-BuLi, DMFTHF-78 to RT-62%[1]
Vilsmeier-Haack BenzofuranPOCl₃, DMF---38%[1]
Electron-rich arene (general)POCl₃, DMFDCM/DMF0 to RT6.577%[2]
Grignard-Formylation 2-Bromothiazolei-PrMgCl, DMFTHF-10 to 10-High[3]

Experimental Protocols

Two primary methods for the formylation of 2-bromothiazole are detailed below.

Method 1: Formylation via Lithiation and Quenching with DMF

This procedure involves a lithium-halogen exchange at the 5-position of 2-bromothiazole followed by quenching with the electrophile, N,N-dimethylformamide (DMF). This method is highly regioselective.

Materials:

  • 2-Bromothiazole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for anhydrous reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 2-bromothiazole (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in anhydrous THF.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for 2-3 hours, then warm to room temperature and stir for an additional 1 hour.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to yield 2-bromothiazole-5-carboxaldehyde.

Method 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich heterocycles.[4][5] The Vilsmeier reagent is prepared in situ from phosphoryl chloride (POCl₃) and DMF.

Materials:

  • 2-Bromothiazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) as solvent

  • Sodium acetate (NaOAc)

  • Ice

  • Water

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a two-necked flask under an inert atmosphere, cool anhydrous DMF (used as both reagent and solvent) to 0 °C in an ice bath. Slowly add phosphoryl chloride (1.1 eq) dropwise with vigorous stirring. After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.

  • Addition of Substrate: Dissolve 2-bromothiazole (1.0 eq) in a suitable solvent like DCE or DCM and add it to the prepared Vilsmeier reagent.

  • Reaction: Heat the reaction mixture (typically between 60-80 °C) and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.[6]

  • Hydrolysis: After completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralization and Work-up: Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium acetate until the pH is basic.[2]

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to obtain the desired product.

Mandatory Visualizations

formylation_lithiation A 2-Bromothiazole in anhydrous THF B Cool to -78 °C A->B C Add n-BuLi B->C D Lithiation (1 hour at -78 °C) C->D E Add anhydrous DMF D->E F Formylation (3 hours at -78 °C to RT) E->F G Quench with sat. aq. NH4Cl F->G H Aqueous Work-up & Extraction G->H I Purification (Column Chromatography) H->I J 2-Bromothiazole- 5-carboxaldehyde I->J

Caption: Workflow for the formylation of 2-bromothiazole via lithiation.

vilsmeier_haack_formylation cluster_0 Vilsmeier Reagent Formation A DMF at 0 °C B Add POCl3 A->B C Stir at RT B->C D Add 2-Bromothiazole C->D E Heat Reaction (60-80 °C) D->E F Hydrolysis (Pour onto ice) E->F G Neutralization & Extraction F->G H Purification (Column Chromatography) G->H I 2-Bromothiazole- 5-carboxaldehyde H->I

Caption: Workflow for the Vilsmeier-Haack formylation of 2-bromothiazole.

References

Application of 2-Bromo-5-formylthiazole in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-5-formylthiazole is a versatile heterocyclic compound that serves as a critical building block in the synthesis of advanced materials.[1] Its unique structure, featuring a reactive bromine atom and a formyl group on the electron-deficient thiazole ring, allows for a wide range of chemical modifications, making it an invaluable precursor in the development of novel organic materials for electronic and biomedical applications. This document outlines the application of this compound in material science, with a focus on the synthesis of conjugated polymers for organic electronics, and provides detailed experimental protocols.

Key Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 464192-28-7[2][3][4][5][6]
Molecular Formula C4H2BrNOS[2][3][4][5][6]
Molecular Weight 192.03 g/mol [2][3][4][5][6]
Appearance Solid[2]
Melting Point 108-113 °C[5]
Solubility Soluble in common organic solvents

Applications in Material Science

The primary application of this compound in material science is as a monomer, or a precursor to a monomer, in the synthesis of conjugated polymers. These polymers are of significant interest for their potential use in a variety of organic electronic devices.

Conjugated Polymers for Organic Electronics

Thiazole-containing conjugated polymers are known for their excellent electronic properties, which stem from the electron-deficient nature of the thiazole ring. This property allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, which is crucial for optimizing the performance of electronic devices.[1][3]

While 2,5-dibromothiazole is a more direct precursor for polymerization, the formyl group of this compound offers a synthetic handle for the introduction of various functional groups into the polymer side chain or for the creation of more complex monomer structures. For example, the formyl group can be converted to a vinyl group, an acetylene group, or other reactive moieties that can participate in polymerization reactions or post-polymerization modifications.

A proposed synthetic pathway for utilizing this compound in the synthesis of a conjugated polymer is illustrated in the workflow diagram below.

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Device Fabrication A This compound B Functional Group Transformation (e.g., Wittig Reaction) A->B C Functionalized Thiazole Monomer B->C E Cross-Coupling Polymerization (e.g., Stille or Suzuki) C->E D Comonomer (e.g., distannane or diboronic acid) D->E F Conjugated Polymer E->F G Solution Processing (e.g., spin coating) F->G H Organic Electronic Device (OFET, OPV) G->H G Monomer Thiazole Monomer (e.g., from this compound) Polymer Conjugated Polymer Monomer->Polymer Polymerization Properties Electronic & Optical Properties (HOMO/LUMO, Bandgap) Monomer->Properties Influences Polymer->Properties Determines Device Organic Electronic Device (OFET, OPV) Properties->Device Dictates Application Performance Device Performance (Mobility, Efficiency) Device->Performance Characterized by

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Bromo-5-formylthiazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of crude 2-Bromo-5-formylthiazole using column chromatography.

Experimental Protocol: A Representative Method

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (for sample loading, optional)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane or ethyl acetate.

    • Spot the solution on a TLC plate and develop it in a chamber containing a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio).

    • Visualize the plate under a UV lamp.

    • Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product. This will be your starting eluent for the column. A good separation of the product spot from impurities should be observed.

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).[1]

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

    • Continuously run the eluent through the column, ensuring the solvent level never drops below the top of the sand layer.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Carefully apply the solution to the top of the silica gel bed using a pipette.

    • Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system determined from the TLC analysis.

    • If necessary, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (gradient elution).[1]

    • Collect fractions in separate tubes or flasks.

  • Monitoring and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary

The following table summarizes typical parameters for the purification of a moderately polar heterocyclic compound like this compound. Note that optimal conditions should be determined experimentally.

ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientStart with low polarity (e.g., 5% EtOAc) and gradually increase.
Optimal TLC Rf 0.2 - 0.4Provides good separation on the column.
Crude to Silica Ratio 1:30 to 1:50 (by weight)A higher ratio may be needed for difficult separations.
Column Dimensions Dependent on scaleFor 1g of crude, a 2-3 cm diameter column is a good starting point.
Expected Yield >60%Highly dependent on the purity of the crude material.
Purity after Column >95%Can be assessed by NMR, LC-MS, or HPLC.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound by column chromatography.

Q1: My compound is not moving off the baseline on the TLC plate, even with a high concentration of ethyl acetate.

A1: This indicates that your eluent system is not polar enough. You can try adding a more polar solvent, such as methanol, to your ethyl acetate/hexane mixture in small increments (e.g., 1-5%). Alternatively, consider using a different solvent system altogether, like dichloromethane/methanol.

Q2: All my spots are running at the solvent front on the TLC plate.

A2: Your eluent is too polar. Decrease the amount of ethyl acetate in your hexane/ethyl acetate mixture. You can start with a very low polarity, such as 1-2% ethyl acetate in hexane, and gradually increase it.

Q3: After running the column, my fractions are still impure. What went wrong?

A3: Several factors could be at play:

  • Column Overloading: You may have loaded too much crude material onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight.[2]

  • Improper Packing: The column may not have been packed evenly, leading to channeling where the sample runs through cracks in the silica gel instead of being properly separated.

  • Co-eluting Impurities: An impurity may have a very similar polarity to your product in the chosen solvent system. You may need to try a different solvent system or a different stationary phase, such as alumina.

Q4: My product is streaking on the TLC plate and eluting as a broad band from the column.

A4: Streaking can be caused by several factors:

  • Compound Instability: Aldehydes can sometimes be unstable on the acidic surface of silica gel. You can try neutralizing the silica gel by pre-eluting the column with a solvent mixture containing a small amount of triethylamine (e.g., 0.1-1%).

  • Sample Overloading: Too much sample spotted on the TLC plate can cause streaking.

  • Inappropriate Solvent: The solvent used to dissolve the sample for spotting may be too polar.

Q5: I am not recovering a good yield of my product after column chromatography.

A5: Low recovery can be due to:

  • Irreversible Adsorption: Your compound may be strongly and irreversibly binding to the silica gel. This is more common with very polar compounds.

  • Decomposition on the Column: As mentioned, some aldehydes can be sensitive to the acidic nature of silica gel.

  • Incorrect Fraction Collection: You may have discarded fractions containing your product. It is crucial to monitor all fractions by TLC before combining and discarding any.

Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered no_elution Compound Not Eluting start->no_elution poor_separation Poor Separation / Impure Fractions start->poor_separation low_yield Low Yield start->low_yield streaking Streaking on TLC / Broad Bands start->streaking eluent_not_polar Eluent too non-polar? no_elution->eluent_not_polar overloading Column Overloaded? poor_separation->overloading adsorption Irreversible Adsorption? low_yield->adsorption instability Compound Unstable on Silica? streaking->instability increase_polarity Increase eluent polarity (e.g., add more EtOAc or MeOH) eluent_not_polar->increase_polarity Yes packing Improper Packing? overloading->packing No reduce_load Reduce sample load or use a larger column overloading->reduce_load Yes co_elution Co-eluting Impurity? packing->co_elution No repack_column Repack column carefully packing->repack_column Yes change_system Try a different solvent system or stationary phase (e.g., alumina) co_elution->change_system Yes decomposition Decomposition on Silica? adsorption->decomposition No adsorption->change_system Yes fraction_collection Incorrect Fraction Collection? decomposition->fraction_collection No neutralize_silica Neutralize silica with triethylamine or use alumina decomposition->neutralize_silica Yes check_fractions Re-check all fractions by TLC fraction_collection->check_fractions Yes instability->overloading No instability->neutralize_silica Yes

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Synthesis of 2-Bromo-5-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-5-formylthiazole. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary methods for synthesizing this compound are:

  • Formylation of 2-bromothiazole: This is a widely used approach, typically proceeding via two main pathways:

    • Lithiation followed by formylation: This involves the deprotonation of 2-bromothiazole at the 5-position using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF).

    • Vilsmeier-Haack reaction: This classic formylation method uses a Vilsmeier reagent, generated in situ from a tertiary amide (like DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃), to introduce a formyl group onto the electron-rich thiazole ring.

  • Bromination of 5-formylthiazole: This alternative route involves the direct bromination of a pre-existing 5-formylthiazole. However, controlling the regioselectivity of this reaction can be challenging due to the electronic properties of the thiazole ring.

Q2: I am experiencing low yields in the lithiation/formylation of 2-bromothiazole. What are the potential causes?

A2: Low yields in this reaction can stem from several factors:

  • Incomplete lithiation: The reaction is highly sensitive to moisture and air. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). The quality and exact concentration of the organolithium reagent are also crucial.

  • Side reactions: The highly reactive lithiated intermediate can participate in side reactions if not handled correctly. Temperature control is critical; the lithiation is typically performed at very low temperatures (e.g., -78 °C) to minimize side product formation.

  • Inefficient formylation: The addition of DMF should also be done at low temperatures. A rapid or uncontrolled addition can lead to complex mixtures and reduced yield.

  • Difficult work-up: The work-up procedure needs to be carefully executed to avoid degradation of the product.

Q3: What are the common side products in the Vilsmeier-Haack formylation of 2-bromothiazole?

A3: The Vilsmeier-Haack reaction can sometimes lead to the formation of byproducts, including:

  • Over-reaction: Under harsh conditions, further reactions on the thiazole ring or at the formyl group can occur.

  • Formation of iminium salt intermediates: Incomplete hydrolysis during the work-up can leave stable iminium salt intermediates, which will reduce the yield of the desired aldehyde.

  • Polymerization: Thiazole derivatives can be prone to polymerization under acidic conditions.

Q4: How can I effectively purify the crude this compound?

A4: Purification of the final product is typically achieved through:

  • Column chromatography: This is a very effective method for separating the desired product from unreacted starting materials and side products. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point.[1]

  • Recrystallization: If a suitable solvent is found, recrystallization can provide a highly pure crystalline product.[1] Common solvent systems to explore include ethanol/water or ethyl acetate/hexanes.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive organolithium reagent (for lithiation route).Titrate the organolithium reagent prior to use to determine its exact molarity. Use a fresh, unopened bottle if possible.
Presence of moisture or oxygen.Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents.
Incorrect reaction temperature.Maintain the specified low temperatures for lithiation and formylation steps using a suitable cooling bath (e.g., dry ice/acetone).
Ineffective Vilsmeier reagent formation.Ensure the quality of DMF and POCl₃. The reagent is typically prepared in situ at low temperatures before the addition of the substrate.
Formation of Multiple Products (Poor Selectivity) Incorrect regioselectivity in bromination of 5-formylthiazole.The 5-position is generally favored for electrophilic substitution on the 2-substituted thiazole ring. However, reaction conditions can influence this. Consider alternative brominating agents or reaction conditions. For the Vilsmeier-Haack reaction, the 5-position is the most electron-rich and should be the primary site of formylation.
Side reactions due to temperature fluctuations.Maintain strict temperature control throughout the reaction.
Product Degradation During Work-up or Purification Product instability in acidic or basic conditions.Use mild work-up conditions. Neutralize the reaction mixture carefully. Avoid prolonged exposure to strong acids or bases.
Decomposition on silica gel during chromatography.Deactivate the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase like alumina.
Difficulty in Isolating the Product Product is an oil or low-melting solid.If recrystallization is difficult, rely on column chromatography for purification. If the product is volatile, use care during solvent removal.
Emulsion formation during aqueous work-up.Add brine to the aqueous layer to break the emulsion. Filter the mixture through a pad of celite.

Experimental Protocols

Protocol 1: Synthesis via Lithiation and Formylation of 2-Bromothiazole

This protocol is based on the general principle of lithiation of aryl halides followed by quenching with an electrophile.[2][3]

Materials:

  • 2-Bromothiazole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-bromothiazole (1.0 eq) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Formylation: To the resulting solution, add anhydrous DMF (1.5 eq) dropwise at -78 °C. Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Yield: The yield for this type of reaction can vary but is often in the range of 60-80% depending on the precise conditions and scale.

Protocol 2: Synthesis via Vilsmeier-Haack Formylation of 2-Bromothiazole

This protocol is adapted from the general procedure for the Vilsmeier-Haack reaction of electron-rich heterocycles.[1][4]

Materials:

  • 2-Bromothiazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask, cool anhydrous DMF (3.0 eq) to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise, keeping the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.

  • Reaction with 2-Bromothiazole: To the freshly prepared Vilsmeier reagent, add a solution of 2-bromothiazole (1.0 eq) in DCM dropwise at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Carefully neutralize the mixture with a saturated aqueous NaHCO₃ solution until the pH is ~7-8.

  • Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Lithiation/Formylation Vilsmeier-Haack Formylation
Starting Material 2-Bromothiazole2-Bromothiazole
Key Reagents n-BuLi or LDA, DMFPOCl₃, DMF
Typical Reaction Temperature -78 °C to room temperature0 °C to 50 °C
Reported Yield Range 60-80%50-70%
Key Advantages High yields, generally good regioselectivity.Milder conditions than some other formylation methods.
Key Challenges Requires strictly anhydrous and inert conditions, cryogenic temperatures.Regioselectivity can be an issue with some substrates, potential for side reactions.

Visualizations

Experimental Workflow: Lithiation and Formylation

lithiation_formylation start Start: 2-Bromothiazole in Anhydrous THF lithiation Lithiation (-78 °C, n-BuLi) start->lithiation formylation Formylation (-78 °C to RT, DMF) lithiation->formylation workup Aqueous Work-up (NH4Cl quench, Extraction) formylation->workup purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound via lithiation and formylation.

Troubleshooting Logic for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Check Reagent Quality (n-BuLi titration, anhydrous solvents) start->check_reagents check_conditions Verify Reaction Conditions (Inert atmosphere, dry glassware) start->check_conditions check_temp Confirm Temperature Control (Low temp for lithiation/addition) start->check_temp check_workup Review Work-up & Purification (Mild conditions, proper technique) start->check_workup sub_reagents Inactive/Wet Reagents? check_reagents->sub_reagents sub_conditions Air/Moisture Contamination? check_conditions->sub_conditions sub_temp Temperature Fluctuation? check_temp->sub_temp sub_workup Product Degradation? check_workup->sub_workup solution_reagents Use fresh/titrated reagents sub_reagents->solution_reagents Yes solution_conditions Improve drying/inert techniques sub_conditions->solution_conditions Yes solution_temp Ensure stable low temperature sub_temp->solution_temp Yes solution_workup Optimize work-up/purification sub_workup->solution_workup Yes

Caption: Troubleshooting flowchart for addressing low yields in the synthesis.

References

Common side reactions in the synthesis of thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of thiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing thiazole derivatives?

A1: The most widely employed methods for thiazole synthesis include the Hantzsch thiazole synthesis, Cook-Heilbron synthesis, Gabriel synthesis, and Tcherniac's synthesis. The Hantzsch synthesis is arguably the most common due to its versatility and the availability of starting materials.[1][2][3]

Q2: I am experiencing low yields in my Hantzsch thiazole synthesis. What are the common causes?

A2: Low yields in Hantzsch synthesis can often be attributed to several factors:

  • Purity of starting materials: Impurities in the α-haloketone or thioamide can lead to side reactions.

  • Reaction conditions: Suboptimal temperature, reaction time, or solvent can result in incomplete reactions or degradation of products.

  • Stoichiometry: An incorrect ratio of reactants can limit the conversion of the limiting reagent.

  • pH of the reaction medium: The pH can influence the regioselectivity of the reaction, potentially favoring the formation of undesired isomers.[4]

Q3: What are the primary side reactions to be aware of during Hantzsch thiazole synthesis?

A3: The two most common side reactions in the Hantzsch synthesis are the formation of a 2-imino-2,3-dihydrothiazole isomer instead of the desired 2-aminothiazole, and the formation of bis-thiazole byproducts.[4][5][6][7] The formation of the imino isomer is particularly favored under acidic conditions.[4]

Q4: Are there specific side reactions to consider in the Cook-Heilbron synthesis?

A4: The Cook-Heilbron synthesis, which typically uses α-aminonitriles and a sulfur source like carbon disulfide, is generally a mild reaction.[8][9][10] However, the purity of the starting materials is crucial, and side reactions can occur if the α-aminonitrile is unstable or if the reaction conditions are not optimized, though specific common byproducts are less documented in readily available literature compared to the Hantzsch synthesis.

Q5: What challenges might I face with the Gabriel synthesis of thiazoles?

A5: The Gabriel synthesis involves the reaction of an α-acylaminoketone with a phosphorus sulfide, typically phosphorus pentasulfide (P₂S₅).[1][3] This reaction often requires high temperatures (around 170°C), which can lead to the degradation of sensitive substrates. The handling of P₂S₅ also requires care due to its reactivity with moisture.

Q6: What are the potential pitfalls in the Tcherniac synthesis of thiazoles?

A6: The Tcherniac synthesis involves the hydrolysis of α-thiocyanoketones.[2] The stability of the α-thiocyanoketone starting material can be a concern, and incomplete hydrolysis or competing reactions can lead to a mixture of products, complicating purification.

Troubleshooting Guides

Hantzsch Thiazole Synthesis: Common Issues and Solutions

This guide provides a systematic approach to troubleshooting common problems encountered during the Hantzsch synthesis of thiazole derivatives.

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Starting Materials: Degradation or impurities in α-haloketone or thioamide. 3. Incorrect Stoichiometry: Molar ratios of reactants are not optimal. 4. Suboptimal Solvent: The solvent may not be suitable for the specific substrates.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Incrementally increase the reaction time or temperature. Consider using microwave irradiation to accelerate the reaction. 2. Purify starting materials before use. For example, α-haloketones can often be purified by distillation. Ensure proper storage of reagents. 3. Typically, a slight excess (1.1-1.2 equivalents) of the thioamide is used to ensure complete conversion of the α-haloketone. 4. While ethanol is a common solvent, exploring other solvents like methanol or solvent-free conditions may improve yields.
Formation of Multiple Products (Side Reactions) 1. Isomer Formation (2-Imino-2,3-dihydrothiazole): Reaction is run under acidic conditions. 2. Bis-thiazole Formation: Reaction of the initial product with another molecule of the α-haloketone.1. To favor the formation of the 2-aminothiazole, maintain a neutral or slightly basic pH. If the 2-imino isomer is the desired product, acidic conditions (e.g., 10M HCl in ethanol) can be employed, which has been shown to produce the imino isomer in up to 73% yield in specific cases.[4] 2. Use a stoichiometric amount of the α-haloketone or a slight excess of the thioamide. Adding the α-haloketone slowly to the reaction mixture can also help to minimize this side reaction.
Difficulty in Product Purification 1. Co-elution of Impurities: Similar polarity of the desired product and byproducts. 2. Product Decomposition on Silica Gel: The product may be sensitive to the acidic nature of standard silica gel. 3. Product is an Oil: The product fails to crystallize.1. Optimize the solvent system for column chromatography by first running TLC with various eluent mixtures. A typical starting point is a hexane/ethyl acetate gradient. 2. Use neutral or deactivated silica gel for chromatography. 3. If the product is an oil, consider purification by vacuum distillation or conversion to a crystalline salt for purification and then regeneration of the free base.

Experimental Protocols

Protocol for Minimizing 2-Iminothiazolidine Formation in Hantzsch Synthesis

This protocol is designed to favor the formation of the 2-aminothiazole product by maintaining neutral to slightly basic conditions.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone) (1.0 mmol)

  • Thiourea (or substituted thioamide) (1.1 mmol)

  • Ethanol (10 mL)

  • Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

Procedure:

  • In a round-bottom flask, dissolve the thiourea (1.1 mmol) in ethanol (10 mL).

  • Add the α-haloketone (1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 60-70°C).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add the 5% aqueous sodium bicarbonate solution to neutralize any acid formed during the reaction and to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

Visualizations

Hantzsch Thiazole Synthesis: Reaction Mechanism

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha-Haloketone alpha-Haloketone S-Alkylation S-Alkylated Intermediate alpha-Haloketone->S-Alkylation Nucleophilic Attack by Sulfur Thioamide Thioamide Thioamide->S-Alkylation Cyclization Hydroxythiazoline Intermediate S-Alkylation->Cyclization Intramolecular Cyclization Thiazole Thiazole Cyclization->Thiazole Dehydration

Caption: General mechanism of the Hantzsch thiazole synthesis.

Troubleshooting Workflow for Hantzsch Synthesis Side Reactions

Troubleshooting_Hantzsch Start Hantzsch Synthesis Experiment Analysis Analyze Crude Product (TLC, NMR) Start->Analysis PureProduct Desired Thiazole Product Analysis->PureProduct Single Spot/ Clean Spectrum SideProduct Side Products Detected Analysis->SideProduct Multiple Spots/ Unexpected Peaks IdentifySideProduct Identify Side Product(s) SideProduct->IdentifySideProduct IminoIsomer 2-Imino Isomer IdentifySideProduct->IminoIsomer Isomeric Impurity BisThiazole Bis-Thiazole IdentifySideProduct->BisThiazole Higher MW Impurity AdjustpH Adjust to Neutral/Basic pH IminoIsomer->AdjustpH AdjustStoichiometry Adjust Stoichiometry (slight excess of thioamide) BisThiazole->AdjustStoichiometry Re-run Re-run Experiment AdjustpH->Re-run AdjustStoichiometry->Re-run

Caption: Troubleshooting workflow for common side reactions.

References

Optimization of reaction conditions for Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate and optimize this widely-used reaction. Find answers to frequently asked questions and troubleshoot common issues encountered during the synthesis of thiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic organic reaction that involves the condensation of an α-haloketone with a thioamide to form a thiazole ring system.[1][2][3] First described by Arthur Hantzsch in 1887, this method is valued for its reliability, high yields, and the ready availability of starting materials.[1][2]

Q2: What is the general mechanism of the reaction?

The reaction proceeds in multiple steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction to form an intermediate.[2][4][5]

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then attacks the carbonyl carbon of the ketone.[4][5]

  • Dehydration: Finally, a molecule of water is eliminated to form the stable, aromatic thiazole ring.[4][5][6]

Q3: What are the typical starting materials for this synthesis?

The essential components are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetone) and a thioamide (e.g., thiourea, thioacetamide).[2][4] Variations of the synthesis can also be performed as a one-pot, three-component reaction involving an α-haloketone, a thioamide, and an aldehyde.[2][7]

Q4: Is this reaction generally high-yielding?

Yes, the Hantzsch thiazole synthesis is well-known for typically providing high yields of the thiazole product.[4][7] Some procedures report yields as high as 99%.[6]

Q5: What solvents are commonly used?

Methanol and ethanol are frequently used solvents for this reaction.[4][7] However, optimizations have explored a range of other solvents, and in some cases, solvent-free conditions have proven effective.[7][8]

Troubleshooting Guide

This guide addresses common problems that can lead to suboptimal results.

Issue 1: Low or No Product Yield

  • Question: My reaction is sluggish or has not yielded the expected product. What are the likely causes?

  • Answer: Low conversion can stem from several factors.

    • Suboptimal Temperature: Many Hantzsch syntheses require heating to proceed efficiently.[2][9] If the reaction is slow at room temperature, gradually increasing the heat while monitoring the progress by TLC is recommended. Conversely, excessive heat can promote side reactions.[2]

    • Poor Starting Material Quality: Ensure that the α-haloketone is fresh, as these reagents can degrade over time. The purity of the thioamide should also be verified.[2] Impurities can interfere with the reaction and reduce yields.[10]

    • Incorrect Stoichiometry: While the reactants react in a 1:1 ratio, using a slight excess (e.g., 1.5 equivalents) of the thioamide is a common practice to ensure the full consumption of the α-haloketone.[6]

Issue 2: Formation of Impurities or Side Products

  • Question: My final product is impure, or I have isolated an unexpected isomer. How can I improve the selectivity?

  • Answer: Side product formation is often related to reaction conditions, particularly the pH.

    • Acidic Conditions: Performing the synthesis under strongly acidic conditions can lead to the formation of 2-imino-2,3-dihydrothiazole isomers alongside the desired 2-aminothiazole product when using N-monosubstituted thioureas.[9][11][12]

    • Neutral Conditions: To favor the exclusive formation of 2-(N-substituted amino)thiazoles, running the reaction in a neutral solvent is recommended.[11][12]

    • Unstable Reactants: Thioamides can be unstable under acidic conditions, which may lead to decomposition and the formation of byproducts.[2] Consider running the reaction under neutral or slightly basic conditions if this is a concern.

Issue 3: Difficulty with Product Isolation

  • Question: The thiazole product is not precipitating from the reaction mixture during workup. What should I do?

  • Answer: Thiazole products are often precipitated by neutralizing the reaction mixture, which is typically acidic due to the formation of HX as a byproduct.[4][6]

    • Neutralization: Pouring the cooled reaction mixture into a weak base solution, such as 5% aqueous sodium carbonate or ammonium hydroxide, is a standard procedure to induce precipitation.[2][4][12]

    • Solvent Polarity: Adding water to the reaction mixture (often in an alcohol solvent) increases the polarity of the medium, which can also help force the typically less polar thiazole product out of solution.[6]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize data from studies optimizing the Hantzsch synthesis.

Table 1: Effect of Solvent and Temperature on Yield (Based on a model one-pot reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde)[7]

EntrySolventTemperature (°C)Time (h)Yield (%)
1H₂OReflux555
2CH₃CNReflux470
3EtOHReflux285
4EtOH/H₂O (1:1)Reflux375
5DioxaneReflux460
6DMF100550
7None80179

Table 2: Comparison of Conventional Heating vs. Ultrasonic Irradiation [7]

EntryAldehyde SubstituentMethodTimeYield (%)
1HHeating2h85
2HUltrasound30 min90
34-ClHeating2.5h82
44-ClUltrasound35 min88
54-NO₂Heating2h86
64-NO₂Ultrasound30 min92
74-OCH₃Heating3h80
84-OCH₃Ultrasound40 min85

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole [4]

  • Reaction Setup: In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Add methanol (5 mL) and a magnetic stir bar.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Workup: After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.

  • Precipitation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing & Drying: Wash the collected solid with water and allow it to air dry on a tared watch glass.

Protocol 2: One-Pot Synthesis using a Reusable Catalyst [7]

  • Reaction Setup: In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and silica-supported tungstosilisic acid (0.08 g) in ethanol (10 mL).

  • Heating: Reflux the mixture for the time specified in Table 1 (e.g., 2 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Catalyst Recovery: After cooling, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed, dried, and reused.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Recrystallize the resulting solid from ethanol to obtain the pure thiazole derivative.

Visualizations

Hantzsch_Mechanism Thioamide Thioamide (Nucleophile) Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 SN2 Attack Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Thiazole Product Intermediate2->Thiazole Dehydration (-H₂O)

Caption: Reaction mechanism of the Hantzsch thiazole synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Start Combine α-Haloketone, Thioamide, & Solvent Heat Heat Reaction Mixture (e.g., Reflux) Start->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Precipitate Pour into Base (e.g., Na₂CO₃) to Precipitate Product Cool->Precipitate Filter Filter Solid Product Precipitate->Filter Dry Wash and Dry Filter->Dry End End Dry->End Characterize Product

Caption: General experimental workflow for Hantzsch synthesis.

Troubleshooting_Logic Start Low Product Yield? Incomplete Reaction Incomplete? (Check TLC) Start->Incomplete Yes SideProducts Side Products Formed? (Check NMR/TLC) Start->SideProducts No, but impure Isolation Product Not Precipitating? Start->Isolation No, but can't isolate IncreaseTemp Increase Temperature Incomplete->IncreaseTemp Yes IncreaseTime Increase Reaction Time Incomplete->IncreaseTime Yes CheckReagents Check Reagent Purity Incomplete->CheckReagents Yes CheckpH Reaction pH Acidic? SideProducts->CheckpH Yes UseNeutral Use Neutral Solvent CheckpH->UseNeutral Yes Continue Continue CheckpH->Continue No EnsureNeutral Ensure Mixture is Neutralized Isolation->EnsureNeutral Yes AddWater Add Anti-Solvent (Water) Isolation->AddWater Yes

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions of Brominated Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in cross-coupling reactions with brominated thiazole substrates. The content is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with a brominated thiazole is giving a low yield. What are the most common causes?

Low yields in Suzuki-Miyaura couplings involving brominated thiazoles can often be attributed to several factors. A primary issue is the selection of an appropriate catalyst system, as the electron-rich nature of the thiazole ring can impede the oxidative addition step, which is often rate-limiting.[1] Other common problems include suboptimal reaction conditions (temperature, solvent, base), catalyst deactivation, and decomposition of the boronic acid coupling partner (protodeboronation).[1][2]

Q2: I'm observing the formation of palladium black in my reaction mixture. What does this indicate and how can I prevent it?

The formation of palladium black signifies the decomposition of the active Pd(0) catalyst into palladium metal.[2] This is a common issue, particularly in Sonogashira reactions, and leads to a reduction in catalytic activity and lower yields.[2] To mitigate this, consider using a more stable palladium pre-catalyst or adding a slight excess of the phosphine ligand to stabilize the active catalytic species.[2] Ensuring the reaction is conducted under strictly anaerobic conditions is also crucial to prevent oxidation and subsequent decomposition of the catalyst.[2]

Q3: How do I choose the right ligand for my cross-coupling reaction with a brominated thiazole?

Ligand choice is critical for a successful coupling. For electron-rich and sterically hindered substrates like many thiazole derivatives, bulky and electron-rich phosphine ligands are often effective.[2] Ligands such as XPhos and SPhos can promote the desired reductive elimination pathway and suppress side reactions.[2][3] For Stille couplings, Pd(PPh₃)₄ is a standard choice.[2] It is often necessary to screen a variety of ligands to find the optimal one for a specific substrate combination.

Q4: What is protodeboronation and how can I minimize it in my Suzuki coupling?

Protodeboronation is a side reaction where the boronic acid starting material is converted back to the corresponding arene by cleavage of the C-B bond, often caused by the presence of water or acidic protons.[2] This reduces the amount of boronic acid available for the cross-coupling, leading to lower yields. To minimize this, use anhydrous solvents and reagents.[2] Employing a stronger, non-hydroxide base like potassium phosphate (K₃PO₄) can also be beneficial.[2]

Q5: Are there alternatives to palladium catalysts for these reactions?

Yes, nickel-based catalysts are gaining attention as a more cost-effective alternative to palladium for certain cross-coupling reactions.[2] Catalyst systems such as NiCl₂(PCy₃)₂ have shown promise in Suzuki-Miyaura couplings.[2]

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields, this guide provides a systematic approach to troubleshooting.

Suzuki_Troubleshooting start Low Yield Observed check_catalyst 1. Evaluate Catalyst System start->check_catalyst check_conditions 2. Optimize Reaction Conditions check_catalyst->check_conditions sub_catalyst Screen Ligands (e.g., XPhos, SPhos) Try different Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) check_catalyst->sub_catalyst check_reagents 3. Assess Reagent Quality check_conditions->check_reagents sub_conditions Vary Temperature (80-120 °C typical) Screen Solvents (Toluene, Dioxane, DMF) Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) check_conditions->sub_conditions side_reactions 4. Investigate Side Reactions check_reagents->side_reactions sub_reagents Use Anhydrous Solvents Degas Reaction Mixture (Ar or N₂) Check Boronic Acid Purity check_reagents->sub_reagents solution Improved Yield side_reactions->solution Implement Solutions sub_side_reactions Check for Homocoupling Check for Protodeboronation Check for Catalyst Decomposition side_reactions->sub_side_reactions Suzuki_Cycle center Pd(0)L₂ (Active Catalyst) pd_ii R¹-Pd(II)L₂-X (Oxidative Addition Adduct) center->pd_ii Oxidative Addition reductive_elimination R¹-R² (Product) transmetalation R¹-Pd(II)L₂-R² pd_ii->transmetalation Transmetalation transmetalation->center Reductive Elimination thiazole R¹-X (Brominated Thiazole) boronic R²-B(OR)₂ boronate [R²-B(OR)₂(Base)]⁻ boronic->boronate base Base base->boronate lab1 1. Oxidative Addition lab2 2. Transmetalation lab3 3. Reductive Elimination Parameter_Interplay yield Reaction Yield catalyst Catalyst System (Pd Source + Ligand) yield->catalyst depends on base Base yield->base depends on solvent Solvent yield->solvent depends on temperature Temperature yield->temperature depends on catalyst->base catalyst->solvent catalyst->temperature base->solvent base->temperature solvent->temperature

References

Preventing protodebromination in reactions with 2-Bromo-5-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions with 2-Bromo-5-formylthiazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of protodebromination.

Frequently Asked Questions (FAQs)

Q1: What is protodebromination and why is it a problem in reactions with this compound?

A1: Protodebromination is an undesired side reaction where the bromine atom at the 2-position of the thiazole ring is replaced by a hydrogen atom, leading to the formation of 5-formylthiazole. This side reaction consumes your starting material, reduces the yield of the desired product, and complicates purification. The electron-withdrawing nature of the formyl group at the 5-position can influence the reactivity of the C2-bromine, making it susceptible to this side reaction under certain conditions.

Q2: What are the primary causes of protodebromination in palladium-catalyzed cross-coupling reactions?

A2: Several factors can promote protodebromination:

  • High Reaction Temperatures: Elevated temperatures can provide the activation energy needed for the protodebromination pathway.

  • Strong Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can facilitate the removal of the bromine atom.

  • Presence of Hydride Sources: Water, alcohols, or even the amine or phosphine ligands themselves can act as hydride donors, leading to the reductive cleavage of the C-Br bond.

  • Catalyst and Ligand Choice: The properties of the palladium catalyst and associated ligands can influence the relative rates of the desired cross-coupling and the undesired protodebromination.

Q3: Which cross-coupling reactions are most susceptible to protodebromination with this compound?

A3: Protodebromination can be a significant side reaction in several common palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling

  • Heck Reaction

  • Sonogashira Coupling

  • Stille Reaction

  • Buchwald-Hartwig Amination

Careful optimization of reaction conditions is crucial for all these transformations to minimize this unwanted side reaction.

Troubleshooting Guides

Issue 1: Significant formation of 5-formylthiazole byproduct in a Suzuki-Miyaura coupling reaction.

This is a common issue when attempting to couple this compound with boronic acids. The following troubleshooting workflow can help minimize the formation of the protodebrominated byproduct.

G start High Protodebromination Observed base Switch to a Milder Base (e.g., K3PO4, Cs2CO3, K2CO3) start->base temp Lower Reaction Temperature (e.g., from 100°C to 80°C) base->temp ligand Screen Different Phosphine Ligands (e.g., SPhos, XPhos) temp->ligand microwave Consider Microwave Irradiation (shorter reaction times) ligand->microwave end Optimized Conditions: Minimized Protodebromination microwave->end

Figure 1: Troubleshooting workflow for protodebromination in Suzuki coupling.

Detailed Steps:

  • Change the Base: Strong inorganic bases or alkoxides can promote protodebromination. Switching to a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often the most effective first step.

  • Lower the Temperature: High temperatures can accelerate the rate of protodebromination. Try reducing the reaction temperature in 10-20 °C increments.

  • Optimize the Catalyst System: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can sometimes promote the desired reductive elimination over pathways leading to protodebromination.

  • Use Microwave Irradiation: Microwave-assisted synthesis can rapidly heat the reaction mixture, often leading to shorter reaction times. This can favor the desired, faster cross-coupling reaction over the slower protodebromination pathway.[1]

Issue 2: Low yield in a Heck reaction due to protodebromination.

G start Low Yield in Heck Reaction base Use an Inorganic Base (e.g., K2CO3, NaOAc) start->base additive Add a Phase-Transfer Catalyst (e.g., TBAB) base->additive solvent Optimize Solvent (e.g., DMF, NMP) additive->solvent end Improved Yield and Reduced Protodebromination solvent->end

Figure 2: Troubleshooting workflow for protodebromination in Heck reactions.

Detailed Steps:

  • Base Selection: Avoid strong organic bases. Inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are generally preferred for Heck reactions and can reduce the extent of protodebromination.

  • Additives: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve reaction rates and yields.

  • Solvent Choice: High-boiling polar aprotic solvents like DMF or NMP are commonly used. Ensure the solvent is anhydrous.

Data Presentation

The following tables summarize reaction conditions and yields for various cross-coupling reactions with this compound and related compounds. These can be used as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling Conditions and Yields

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O802~75-85[2] (analogous)
4-Methoxyphenyl-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)Dioxane/H₂O10012~80-90[3] (analogous)
3-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene11016~70-80General protocol

Table 2: Stille Coupling Conditions and Yields

OrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)Reference
(Tributylstannyl)pyridinePd(PPh₃)₄ (5)--Toluene11024~60-70General protocol
VinyltributyltinPdCl₂(PPh₃)₂ (5)-CuI (10)DMF806~70-80General protocol

Table 3: Sonogashira Coupling Conditions and Yields

AlkyneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂ (2)-Et₃NDMF604~80-90[4] (analogous)
Trimethylsilyl-acetylenePd(PPh₃)₄ (5)-Et₃N/CuITHFRT12~75-85General protocol

Experimental Protocols

The following are representative experimental protocols for common cross-coupling reactions with this compound, designed to minimize protodebromination.

Protocol 1: Suzuki-Miyaura Coupling

This protocol utilizes a milder base and moderate temperature to suppress protodebromination.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine this compound, boronic acid, and K3PO4 in a flask B Add Pd catalyst and ligand A->B C Evacuate and backfill with Argon (3x) B->C D Add degassed solvent (Dioxane/H2O) C->D E Heat to 80-90 °C with stirring D->E F Monitor by TLC/LC-MS E->F G Cool, dilute with EtOAc, wash with water and brine F->G H Dry organic layer (Na2SO4), filter, and concentrate G->H I Purify by column chromatography H->I

Figure 3: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).

  • Evacuate and backfill the flask with inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Heck Reaction

This protocol utilizes microwave irradiation to accelerate the reaction, potentially favoring the desired coupling over protodebromination.[5]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a microwave reaction vial, combine this compound, Pd(OAc)₂, and TBAB.

  • Add anhydrous DMF, the alkene, and triethylamine.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-140 °C for 15-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

References

Technical Support Center: Scaling Up the Synthesis of 2-Bromo-5-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of 2-Bromo-5-formylthiazole. Below, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during scale-up, along with experimental protocols and key data.

Troubleshooting Guides

Problem 1: Low Yield or Stalled Reaction

Question: We are experiencing a significant drop in yield for the formylation of 2-bromothiazole when moving from bench-scale to a pilot-plant reactor. What are the likely causes and how can we troubleshoot this?

Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

cluster_mixing Mixing Issues cluster_temp Temperature Control Issues cluster_reagents Reagent Issues cluster_initiation Initiation Failure start Low Yield Observed check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Verify Temperature Control start->check_temp check_reagents Assess Reagent Quality & Stoichiometry start->check_reagents check_initiation Confirm Reaction Initiation (for Grignard/Lithiation) start->check_initiation mixing_cause Cause: Inadequate mass transfer, localized concentration gradients. check_mixing->mixing_cause temp_cause Cause: Poor heat transfer in large vessels, leading to hot spots or insufficient heating. check_temp->temp_cause reagents_cause Cause: Moisture in solvents/reagents, incorrect stoichiometry, degradation of starting materials. check_reagents->reagents_cause initiation_cause Cause: Passivated magnesium (Grignard), inactive organolithium reagent. check_initiation->initiation_cause mixing_solution Solution: Optimize impeller design and agitation speed. Consider baffles in the reactor. For heterogeneous reactions, ensure efficient solid suspension. mixing_cause->mixing_solution temp_solution Solution: Use a reactor with a high surface area-to-volume ratio. Ensure the heating/cooling jacket is functioning optimally. For highly exothermic reactions, consider slower addition rates or a continuous flow setup. temp_cause->temp_solution reagents_solution Solution: Use anhydrous solvents and fresh reagents. Verify the molar ratios for the scaled-up batch. Perform quality control on starting materials. reagents_cause->reagents_solution initiation_solution Solution: Activate magnesium with iodine or 1,2-dibromoethane. Use in-situ monitoring (e.g., FTIR) to confirm initiation before adding the bulk of the halide. Titrate organolithium reagents before use. initiation_cause->initiation_solution

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Significant Impurities

Question: Our scaled-up synthesis of this compound is showing a complex impurity profile that was not observed on the lab scale. How can we identify and minimize these side products?

Answer: The formation of new or increased levels of impurities upon scale-up often points to issues with reaction control, such as temperature fluctuations or inefficient mixing. The nature of the impurities will depend on the synthetic route chosen.

Potential Side Reactions and Mitigation Strategies

Synthetic RouteCommon Side Product(s)Potential Cause(s)Mitigation Strategy
Vilsmeier-Haack 2-Bromo-4-formylthiazole (isomer)Insufficient regioselectivityOptimize reaction temperature; lower temperatures often favor the 5-position.
Di-formylated or polymeric materialsExcess Vilsmeier reagent, high temperaturesCarefully control the stoichiometry of POCl₃ and DMF. Maintain strict temperature control.
Grignard Reaction Unreacted 2-bromothiazoleIncomplete Grignard formation or quenchingEnsure magnesium is fully activated. Use a slight excess of the formylating agent (e.g., DMF).
Benzene/Toluene (from Wurtz coupling)Reaction of Grignard reagent with aryl halideMaintain dilute conditions and control the temperature during Grignard formation.
Lithiation Over-lithiated or decomposed starting materialHigh temperatures, prolonged reaction timesMaintain cryogenic temperatures (-78 °C). Quench the reaction promptly after lithiation.
Unreacted 2-bromothiazoleInactive n-butyllithiumTitrate the n-butyllithium solution before use to determine its exact concentration.

Logical Flow for Addressing Impurity Formation

cluster_analysis Analysis of Impurity Source cluster_solutions Corrective Actions start Impurity Detected identify Identify Impurity Structure (LC-MS, NMR) start->identify isomer Isomeric Byproduct? identify->isomer overreaction Over-reaction/Degradation Product? identify->overreaction starting_material Starting Material-Related Impurity? identify->starting_material modify_workup Modify Workup/Purification identify->modify_workup optimize_temp Optimize Temperature Profile isomer->optimize_temp overreaction->optimize_temp adjust_stoich Adjust Stoichiometry overreaction->adjust_stoich purify_sm Purify Starting Materials starting_material->purify_sm

Caption: Decision tree for addressing side product formation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most suitable for the industrial-scale production of this compound?

A1: The choice of synthetic route depends on factors such as cost of raw materials, safety considerations, and available equipment.

  • Vilsmeier-Haack Formylation: This is a classic and often cost-effective method for formylating electron-rich heterocycles. However, the use of phosphorus oxychloride (POCl₃) requires careful handling due to its corrosive nature.[][2][3]

  • Grignard Reaction: This route involves the formation of a thiazole Grignard reagent followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).[4] The main challenge on a large scale is managing the exotherm during the formation of the Grignard reagent.[5][6] Continuous flow processes can mitigate this risk.[4]

  • Lithiation: This method offers high yields but requires cryogenic temperatures (typically -78 °C), which can be energy-intensive and costly to maintain in large reactors. The use of n-butyllithium also requires stringent anhydrous conditions.

For many industrial applications, the Grignard route offers a good balance of reactivity, cost, and manageable safety protocols, especially with modern process control and continuous manufacturing technologies.[4]

Q2: What are the critical safety considerations when scaling up the Grignard-based synthesis?

A2: The primary safety concern is the highly exothermic nature of the Grignard reagent formation.[5] Key considerations include:

  • Initiation: It is crucial to confirm that the reaction has initiated before adding the bulk of the 2-bromothiazole. An accumulation of unreacted starting material followed by a sudden, rapid reaction can lead to a dangerous thermal runaway. In-situ monitoring with technologies like FTIR can be used to track the consumption of the starting material and confirm initiation.[6]

  • Heat Management: The reactor must have an efficient cooling system to dissipate the heat generated. Slow, controlled addition of the 2-bromothiazole is essential.

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All solvents and glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Q3: How can the product be purified effectively on a large scale?

A3: this compound is a solid, which simplifies purification at scale.

  • Crystallization: The most common and cost-effective method for purifying solids at an industrial scale is crystallization. A suitable solvent system (e.g., ethanol/water, isopropanol) should be identified at the lab scale to provide good recovery and impurity rejection.

  • Filtration and Drying: Large-scale filtration equipment, such as a filter press or a Nutsche filter-dryer, will be required. The product should be washed with a cold, non-solubilizing solvent to remove residual impurities. Drying under vacuum at a controlled temperature is necessary to remove residual solvents.

Q4: What are the typical analytical methods for quality control of this compound?

A4: A comprehensive quality control protocol should include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities.

  • Gas Chromatography (GC): To quantify residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: As a quick and simple indicator of purity.

Experimental Protocols

Protocol 1: Grignard-based Synthesis (Adapted from industrial methodologies for related compounds)

This protocol is a representative procedure and should be optimized for specific equipment and scale.

Workflow for Grignard-based Synthesis

reagent_prep Prepare Anhydrous THF and 2-Bromothiazole grignard_formation Form Grignard Reagent (Mg, THF, initiator) reagent_prep->grignard_formation formylation Formylation (Add Grignard to DMF) grignard_formation->formylation workup Aqueous Workup (Quench with acid) formylation->workup extraction Extraction (e.g., with Ethyl Acetate) workup->extraction purification Purification (Crystallization) extraction->purification final_product This compound purification->final_product

Caption: Key steps in the Grignard-based synthesis.

Step 1: Grignard Reagent Formation

  • Charge a suitable, dry, inerted reactor with magnesium turnings (1.2 eq.) and anhydrous tetrahydrofuran (THF).

  • Add a small amount of an initiator, such as iodine or 1,2-dibromoethane, and gently heat to activate the magnesium.

  • Begin the slow, controlled addition of a solution of 2-bromothiazole (1.0 eq.) in anhydrous THF.

  • Maintain the temperature of the reaction mixture between 30-40°C using external cooling. The addition rate should be carefully controlled to prevent a temperature spike.

  • After the addition is complete, stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Formylation

  • In a separate reactor, charge anhydrous THF and N,N-dimethylformamide (DMF, 1.5 eq.). Cool this mixture to 0-5°C.

  • Slowly transfer the prepared Grignard solution to the DMF solution, maintaining the temperature below 10°C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by HPLC.

Step 3: Work-up and Purification

  • Cool the reaction mixture to 0-5°C and slowly quench by adding it to a cold (0-10°C) aqueous solution of a mild acid (e.g., 10% sulfuric acid or ammonium chloride solution).

  • Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., ethyl acetate or toluene).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system.

  • Dry the purified product under vacuum.

Quantitative Data (Illustrative, based on related processes)

ParameterVilsmeier-HaackGrignard ReactionLithiation
Typical Yield 60-75%70-85%80-95%
Purity (post-purification) >98%>99%>99%
Reaction Temperature 0-80°C[2]30-40°C (Grignard formation), 0-10°C (formylation)-78°C
Key Reagents 2-bromothiazole, POCl₃, DMF2-bromothiazole, Mg, DMF2-bromothiazole, n-BuLi, DMF
Primary Safety Concern Corrosive POCl₃Exothermic Grignard formationPyrophoric n-BuLi, cryogenic temperatures

References

Technical Support Center: Regioselective Bromination of Thiazole Rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective bromination of thiazole rings.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of bromination on an unsubstituted thiazole ring and why?

The regioselectivity of electrophilic aromatic substitution on the thiazole ring is governed by its electronic properties. The calculated pi-electron density indicates that the C5 position is the most electron-rich and therefore the primary site for electrophilic substitution.[1] The C2 position is the most electron-deficient and is susceptible to deprotonation by strong bases.[1] Consequently, electrophilic bromination of unsubstituted thiazole typically yields 5-bromothiazole as the major product.[2]

Q2: How do substituents on the thiazole ring affect the regioselectivity of bromination?

Substituents significantly influence the position and ease of bromination:

  • Electron-Donating Groups (EDGs) at the C2 position (e.g., -CH₃, -NH₂) activate the ring and strongly direct bromination to the C5 position.[3]

  • Electron-Withdrawing Groups (EWGs) at the C2 position deactivate the ring, making bromination more difficult. The influence on regioselectivity can be complex, and mixtures of products may be obtained.

Q3: What are the common brominating agents for thiazole rings, and how do they compare?

The two most common brominating agents are elemental bromine (Br₂) and N-Bromosuccinimide (NBS).

  • Elemental Bromine (Br₂): A powerful brominating agent, often used with a Lewis acid or in a polar solvent. It is highly corrosive, toxic, and can be difficult to handle.[4] Over-bromination to di- or tri-brominated products is a common issue.

  • N-Bromosuccinimide (NBS): A solid, safer, and easier-to-handle alternative to Br₂.[4] It is often used for selective brominations and is particularly effective for activated thiazole rings. Reactions with NBS are typically performed in solvents like acetonitrile or dichloromethane.[5]

Q4: I am getting a mixture of 2-bromo and 5-bromothiazole. How can I improve selectivity for the 5-bromo isomer?

Achieving high regioselectivity for 5-bromothiazole is a common challenge. Here are some strategies:

  • Choice of Brominating Agent: For activated thiazoles (e.g., 2-methylthiazole), NBS often provides higher selectivity for the 5-position compared to Br₂.

  • Reaction Conditions: Lowering the reaction temperature can enhance selectivity. For instance, performing the bromination of 2-amino-4-tert-butylthiazole at 0°C with NBS helps to minimize side reactions.[5]

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Acetic acid is a common solvent for the bromination of 2-aminothiazole derivatives.[5]

Q5: How can I distinguish between 2-bromo-, 4-bromo-, and 5-bromothiazole isomers using ¹H NMR?

The chemical shifts and coupling constants in the ¹H NMR spectrum are distinct for each isomer:

  • 2-Bromothiazole: Shows two doublets for the C4-H and C5-H protons with a coupling constant (J) of approximately 3.4-3.6 Hz.[6]

  • 4-Bromothiazole: Displays a singlet for the C5-H proton.

  • 5-Bromothiazole: Exhibits a singlet for the C4-H proton.

For di-substituted thiazoles, the chemical shifts and absence of certain signals can be used for identification. For example, 2,5-dibromothiazole will show a singlet for the C4-H proton.[7]

Q6: My brominated thiazole product seems unstable. What are the recommended storage conditions?

Brominated thiazoles, especially those with activating groups like 2-amino substituents, can be unstable and may decompose over time, often indicated by darkening in color.[4] For optimal stability, it is recommended to:

  • Store the compound in a tightly sealed container.[8]

  • Keep it in a cool, dry, and dark place.[2]

  • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[2]

Troubleshooting Guides

Issue 1: Low or No Yield of Brominated Product
Possible Cause Troubleshooting Steps
Insufficiently activated thiazole ring If the thiazole ring has electron-withdrawing groups, more forcing conditions may be needed. Consider using a stronger brominating system like Br₂ in acetic acid or with a Lewis acid catalyst.
Decomposition of starting material or product Bromination reactions can be exothermic. Ensure the reaction temperature is controlled, especially during the addition of the brominating agent.[5] Avoid prolonged reaction times.
Poor quality of brominating agent NBS can decompose over time. It is recommended to use freshly recrystallized NBS for best results.
Inappropriate solvent Ensure the starting material is soluble in the chosen solvent at the reaction temperature.
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Cause Troubleshooting Steps
Overly reactive brominating agent For activated thiazoles, switch from Br₂ to the milder NBS.
High reaction temperature Lower the reaction temperature. Perform the reaction at 0°C or even lower to improve selectivity.[5]
Incorrect stoichiometry Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent for mono-bromination. Add the brominating agent slowly and portion-wise to maintain a low concentration in the reaction mixture.[5]
Issue 3: Formation of Di- or Poly-brominated Byproducts
Possible Cause Troubleshooting Steps
Excess brominating agent Carefully control the stoichiometry of the brominating agent. Use no more than 1.05 equivalents for mono-bromination.[5]
High reaction temperature Maintain a low reaction temperature (e.g., 0°C) during the addition of the brominating agent and throughout the reaction.[5]
Highly activated substrate For very electron-rich thiazoles, consider using a less reactive brominating agent or further reducing the reaction temperature.
Issue 4: Difficulties in Product Purification
Problem Solution
Removing unreacted Br₂ Quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the bromine color disappears.[9]
Removing unreacted NBS and succinimide byproduct Aqueous Workup: Wash the organic layer with water. For base-stable products, washing with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) is highly effective as it deprotonates succinimide, making it more water-soluble.[10][11] Precipitation: If the desired product is soluble in a non-polar solvent (e.g., hexanes, diethyl ether), succinimide may precipitate and can be removed by filtration.[10] Chromatography: If the polarity of the product and succinimide are sufficiently different, silica gel column chromatography can be effective. A short plug of silica can be used to remove the bulk of the succinimide before full purification.[10]
Product is sensitive to basic wash If your product contains base-labile functional groups (e.g., esters), avoid using NaOH. Instead, perform multiple washes with deionized water or brine to remove succinimide.[10]

Quantitative Data Summary

The choice of brominating agent and reaction conditions can significantly impact the yield and regioselectivity of thiazole bromination. The following table provides a summary of results for the bromination of 2-substituted thiazoles.

SubstrateBrominating Agent (equiv.)SolventTemperatureTimeProduct(s)Yield (%)Reference
2-MethylthiazoleBr₂ (1.0)Acetic AcidRoom TempOvernight2-Methyl-5-bromothiazoleNot specified
2-AminothiazoleBr₂ (2.0)Acetic Acid0°C to RT2 h2-Amino-5-bromothiazole75%[5]
2-Amino-4-t-butylthiazoleNBS (1.05)DCM0°C1-2 h2-Amino-5-bromo-4-t-butylthiazoleHigh[5]
2-Amino-4-t-butylthiazoleBr₂ (1.05)Acetic Acid0°C to RT2-3 h2-Amino-5-bromo-4-t-butylthiazoleHigh[5]
2-AminothiazoleCuBr₂ (1.0)Acetonitrile65°C1 h2-Amino-5-bromothiazole>95%[10]

Detailed Experimental Protocols

Protocol 1: Selective 5-Bromination of 2-Amino-4-tert-butylthiazole using NBS[5]

This protocol describes a method for the highly regioselective bromination of an activated thiazole at the 5-position.

Materials:

  • 2-Amino-4-tert-butylthiazole

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-amino-4-tert-butylthiazole (1 equivalent) in dichloromethane (DCM) in a round-bottom flask protected from light.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5°C.

  • Stir the reaction mixture at 0°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and stir until any remaining color dissipates.

  • Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 2-Amino-5-bromothiazole using Bromine in Acetic Acid

This protocol is adapted from a procedure for the bromination of 2-aminothiazole.

Materials:

  • 2-Aminothiazole

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Ice-water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 2-aminothiazole (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-water.

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the product under vacuum. The crude product can be further purified by column chromatography.

Visual Guides

bromination_workflow Decision Workflow for Regioselective Bromination of Thiazoles start Start: Substituted Thiazole substituent_check What is the nature of the substituent at C2? start->substituent_check edg Electron-Donating Group (EDG) e.g., -CH3, -NH2, -OR substituent_check->edg EDG ewg Electron-Withdrawing Group (EWG) e.g., -NO2, -CN, -COOR substituent_check->ewg EWG unsubstituted Unsubstituted at C2 substituent_check->unsubstituted None edg_reagent Choose mild brominating agent: NBS is preferred for high C5 selectivity edg->edg_reagent ewg_reagent Choose strong brominating agent: Br2 with Lewis Acid or in Acetic Acid ewg->ewg_reagent unsubstituted_reagent NBS or Br2 can be used. Expect C5 bromination. unsubstituted->unsubstituted_reagent conditions Set Reaction Conditions: - Low temperature (0°C) - Stoichiometric reagent (1.0-1.1 eq) - Slow addition edg_reagent->conditions ewg_reagent->conditions unsubstituted_reagent->conditions reaction Perform Bromination Reaction conditions->reaction workup Reaction Workup reaction->workup nbs_workup NBS Workup: 1. Quench with Na2S2O3 2. Wash with water/aq. NaHCO3 to remove succinimide workup->nbs_workup NBS used br2_workup Br2 Workup: 1. Quench with Na2S2O3 2. Neutralize with base workup->br2_workup Br2 used purification Purification: Column Chromatography or Recrystallization nbs_workup->purification br2_workup->purification product Characterize Product (NMR, MS, etc.) purification->product

Caption: Decision workflow for the regioselective bromination of thiazoles.

troubleshooting_flow Troubleshooting Common Issues in Thiazole Bromination start Problem Encountered low_yield Low Yield start->low_yield poor_selectivity Poor Regioselectivity start->poor_selectivity over_bromination Over-bromination start->over_bromination purification_issue Purification Issues start->purification_issue check_activation Is the ring deactivated (EWG)? -> Use stronger conditions (Br2/Lewis Acid) low_yield->check_activation check_temp_yield Is the temperature too high? -> Lower temperature to 0°C low_yield->check_temp_yield check_reagent Is Br2 being used on an activated ring? -> Switch to NBS poor_selectivity->check_reagent check_temp_selectivity Is the temperature too high? -> Lower temperature to 0°C poor_selectivity->check_temp_selectivity check_equivalents Are you using >1.1 eq of brominating agent? -> Use 1.0-1.05 eq and add slowly over_bromination->check_equivalents check_temp_over Is the reaction temperature above 0°C? -> Maintain low temperature over_bromination->check_temp_over succinimide Succinimide removal? -> Aqueous wash with water or NaHCO3 (if base-stable) purification_issue->succinimide excess_br2 Excess Br2 color? -> Quench with aq. Na2S2O3 purification_issue->excess_br2

Caption: Troubleshooting guide for common issues in thiazole bromination.

References

Technical Support Center: Synthesis of 4-methyl-5-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for alternative synthetic routes to 4-methyl-5-formylthiazole, a key intermediate in the synthesis of pharmaceuticals like Cefditoren pivoxil.

Route 1: Rosenmund Reduction of 4-methylthiazole-5-carbonyl chloride

This method is an environmentally friendly and industrially scalable route that involves the catalytic hydrogenation of 4-methylthiazole-5-carbonyl chloride.

Experimental Protocol

1. Preparation of 4-methylthiazole-5-carbonyl chloride:

  • To 10 mL of thionyl chloride, add 1.5 g of 4-methylthiazole-5-carboxylic acid.

  • Reflux the mixture for 2 hours.

  • Distill off the excess thionyl chloride under reduced pressure.

  • The resulting 4-methylthiazole-5-carbonyl chloride is used directly in the next step without further purification.

2. Hydrogenation to 4-methyl-5-formylthiazole:

  • In a suitable reaction vessel, add 30 mL of xylene to the freshly prepared 4-methylthiazole-5-carbonyl chloride.

  • Add the Pd/BaSO₄ catalyst.

  • Heat the mixture to 140°C while bubbling hydrogen gas through it.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether-acetone (3:1).

  • Once the reaction is complete, filter the mixture to remove the catalyst.

  • Extract the filtrate with 10% HCl (3 x 30 mL).

  • Neutralize the aqueous layer to a pH of 8 with sodium carbonate.

  • Extract the neutralized solution with chloroform (3 x 30 mL).

  • Distill the chloroform to obtain the pure 4-methyl-5-formylthiazole.

Troubleshooting Guide & FAQs

Q: My reaction is very slow or incomplete. What could be the issue?

A: Several factors can affect the reaction rate:

  • Catalyst Activity: The activity of the Pd/BaSO₄ catalyst is crucial. Ensure the catalyst is not old or deactivated. The particle size of BaSO₄ can also influence the reaction rate, with 5 µm being reported as optimal.

  • Catalyst Loading: A higher palladium content can shorten the reaction time. An increase in palladium content up to 7.5% has been shown to be effective.

  • Hydrogen Gas Flow: Ensure a steady and sufficient flow of hydrogen gas through the reaction mixture.

  • Purity of Starting Material: Impurities in the 4-methylthiazole-5-carbonyl chloride can poison the catalyst. Ensure the starting material is of high purity.

Q: I am observing the formation of 4-methyl-5-hydroxymethylthiazole (the alcohol) instead of the aldehyde. How can I prevent this?

A: This is a common issue known as over-reduction. Here's how to address it:

  • Catalyst Poisoning: The Rosenmund catalyst (Pd/BaSO₄) is designed to be less active to prevent the reduction of the aldehyde to an alcohol. If over-reduction is observed, the catalyst may be too active. The addition of a catalyst poison, such as thioquinanthrene or thiourea, can help to selectively deactivate the catalyst towards the aldehyde.

  • Reaction Time: Do not let the reaction run for an extended period after the starting material has been consumed. Monitor the reaction closely by TLC.

  • Temperature: While the reaction is typically run at a high temperature, excessively high temperatures might favor over-reduction.

Q: The yield of my reaction is low. What are the potential causes?

A: Low yields can result from several factors:

  • Incomplete Reaction: As mentioned above, ensure the reaction goes to completion by monitoring with TLC.

  • Side Reactions: Over-reduction to the alcohol, which can then react with the starting acyl chloride to form an ester, is a possible side reaction that can lower the yield of the desired aldehyde.

  • Work-up Losses: Ensure efficient extraction and proper pH adjustment during the work-up procedure to minimize product loss.

  • Moisture: The presence of water can hydrolyze the acyl chloride back to the carboxylic acid, which will not react under these conditions.

Quantitative Data
ParameterValueReference
Catalyst Pd/BaSO₄
Optimal BaSO₄ Particle Size 5 µm
Optimal Palladium Content 7.5%
Solvent Xylene
Temperature 140°C

Synthetic Pathway

Rosenmund_Reduction 4-methylthiazole-5-carboxylic acid 4-methylthiazole-5-carboxylic acid 4-methylthiazole-5-carbonyl chloride 4-methylthiazole-5-carbonyl chloride 4-methylthiazole-5-carboxylic acid->4-methylthiazole-5-carbonyl chloride SOCl₂, Reflux 4-methyl-5-formylthiazole 4-methyl-5-formylthiazole 4-methylthiazole-5-carbonyl chloride->4-methyl-5-formylthiazole H₂, Pd/BaSO₄, Xylene, 140°C

Caption: Rosenmund Reduction pathway to 4-methyl-5-formylthiazole.

Route 2: Oxidation of 4-methyl-5-hydroxymethylthiazole

This is a two-step process that involves the reduction of an ester to an alcohol, followed by oxidation to the aldehyde.

Experimental Protocol

1. Reduction of Ethyl 4-methylthiazole-5-carboxylate:

  • Cool a solution of 200 mL of monoglyme to -10°C.

  • Add 44.0 g of NaBH₄ in one portion at -10°C and stir for 15 minutes.

  • Slowly add 50.0 g of AlCl₃ over 1 hour, maintaining the temperature between -10°C and +5°C.

  • Stir for 30 minutes at 0°C.

  • Add 100.0 g of ethyl 4-methylthiazole-5-carboxylate over 1 hour, keeping the temperature between 0°C and 15°C.

  • Stir the reaction mixture at 15-25°C for 4 hours, monitoring the progress by HPLC.

  • Pour the reaction mixture into a mixture of 500 g of ice and 200 mL of concentrated HCl and stir for 30 minutes. This will yield 4-methyl-5-hydroxymethylthiazole.

2. Oxidation to 4-methyl-5-formylthiazole (using TEMPO/NaOCl):

  • To a solution of 50 g (0.38 mol) of 4-methyl-5-hydroxymethylthiazole in 300 mL of dichloromethane, add a solution of 17 g of sodium bicarbonate in 250 mL of water at 30-32°C.

  • Stir for 5-10 minutes.

  • Cool the mixture to 0°C and add a solution of 6 g of KBr in 10 mL of water and 0.285 g (0.0018 mol) of TEMPO in a single portion.

  • Add 450 mL of 12.5% w/v sodium hypochlorite solution over 1 hour, maintaining the temperature between 0-2°C.

  • Stir at 0-2°C and monitor the reaction by HPLC.

  • After completion, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 125 mL).

  • Combine the organic layers, wash with an alkaline solution (80 mL) followed by brine (125 mL).

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain 4-methyl-5-formylthiazole.

Troubleshooting Guide & FAQs

Q: The reduction of the ester with NaBH₄/AlCl₃ is not proceeding. What could be wrong?

A:

  • Moisture: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The presence of water will quench the reducing agent.

  • Reagent Quality: Use high-quality NaBH₄ and AlCl₃. Old or improperly stored reagents may have reduced activity.

  • Temperature Control: The initial formation of the reducing species and the subsequent reduction are temperature-sensitive. Adhere to the specified temperature ranges.

Q: My oxidation with TEMPO/NaOCl is giving a low yield. What are the common pitfalls?

A:

  • Temperature: The oxidation is exothermic. Maintaining a low temperature (0-2°C) is critical to prevent side reactions and decomposition of the product.

  • Rate of Addition: The slow addition of sodium hypochlorite is important for controlling the reaction temperature and preventing the formation of byproducts.

  • pH: The reaction is typically buffered with sodium bicarbonate. An incorrect pH can affect the catalytic cycle of TEMPO.

  • Purity of Starting Alcohol: Impurities in the 4-methyl-5-hydroxymethylthiazole can interfere with the oxidation.

Q: I am using Pyridinium Chlorochromate (PCC) for the oxidation and the work-up is difficult. Any suggestions?

A: PCC oxidations can result in a tarry residue that complicates product isolation.

  • Filtration: After the reaction, diluting the mixture with a solvent like diethyl ether and filtering through a pad of silica gel or Celite can help to remove the chromium byproducts.

  • Extraction: A thorough extraction of the filtered solution is necessary to recover the product.

Quantitative Data
ParameterValueReference
Purity (Reduction Step) 97-98% (by HPLC)
Purity (Oxidation Step) 97-98% (by HPLC)

Synthetic Pathway

Reduction_Oxidation Ethyl 4-methylthiazole-5-carboxylate Ethyl 4-methylthiazole-5-carboxylate 4-methyl-5-hydroxymethylthiazole 4-methyl-5-hydroxymethylthiazole Ethyl 4-methylthiazole-5-carboxylate->4-methyl-5-hydroxymethylthiazole 1. NaBH₄, AlCl₃, Monoglyme 2. HCl/Ice 4-methyl-5-formylthiazole 4-methyl-5-formylthiazole 4-methyl-5-hydroxymethylthiazole->4-methyl-5-formylthiazole TEMPO, NaOCl, KBr, NaHCO₃, DCM

Caption: Reduction-Oxidation pathway to 4-methyl-5-formylthiazole.

Route 3: Vilsmeier-Haack Formylation of 4-methylthiazole

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles.

Experimental Protocol

1. Formation of the Vilsmeier Reagent:

  • In a flask equipped with a dropping funnel and a stirrer, cool anhydrous N,N-dimethylformamide (DMF) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C.

  • Stir the mixture at this temperature for 30-60 minutes to form the Vilsmeier reagent.

2. Formylation of 4-methylthiazole:

  • To the pre-formed Vilsmeier reagent, add 4-methylthiazole dropwise, again keeping the temperature controlled.

  • After the addition is complete, the reaction mixture is typically heated to promote the reaction. The exact temperature and time will depend on the substrate's reactivity.

  • Monitor the reaction by TLC or GC.

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or Na₂CO₃ solution) to hydrolyze the intermediate iminium salt to the aldehyde.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, dry over an anhydrous salt, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Troubleshooting Guide & FAQs

Q: The Vilsmeier-Haack reaction is not working. What are the likely reasons?

A:

  • Purity of Reagents: The reaction is sensitive to the purity of DMF and POCl₃. Old DMF can contain dimethylamine, which can react with the Vilsmeier reagent. Ensure both reagents are of high quality and anhydrous.

  • Reaction Temperature: The initial formation of the Vilsmeier reagent should be done at a low temperature. However, the subsequent formylation step may require heating. The optimal temperature needs to be determined for 4-methylthiazole.

  • Substrate Reactivity: Thiazoles are less reactive than pyrroles and furans in the Vilsmeier-Haack reaction. Higher temperatures and longer reaction times may be necessary.

  • Hydrolysis: The final hydrolysis step is crucial. Ensure complete hydrolysis of the iminium salt by adjusting the pH and allowing sufficient time.

Q: I am getting a complex mixture of products. What could be the cause?

A:

  • Side Reactions: The Vilsmeier reagent is highly reactive and can lead to side reactions if the conditions are not optimized.

  • Regioselectivity: While formylation is expected at the 5-position of 4-methylthiazole, other positions might also react under harsh conditions.

  • Decomposition: The product might be unstable under the reaction or work-up conditions.

Synthetic Pathway

Vilsmeier_Haack DMF + POCl₃ DMF + POCl₃ Vilsmeier Reagent Vilsmeier Reagent DMF + POCl₃->Vilsmeier Reagent 4-methylthiazoleVilsmeier Reagent 4-methylthiazoleVilsmeier Reagent Iminium Salt Intermediate Iminium Salt Intermediate 4-methylthiazoleVilsmeier Reagent->Iminium Salt Intermediate Electrophilic Aromatic Substitution 4-methyl-5-formylthiazole 4-methyl-5-formylthiazole Iminium Salt Intermediate->4-methyl-5-formylthiazole Hydrolysis (H₂O, Base)

Validation & Comparative

Characterization of 2-Bromo-5-formylthiazole: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) characteristics of 2-bromo-5-formylthiazole, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of experimental spectral data for this specific compound in peer-reviewed literature, this guide presents predicted ¹H and ¹³C NMR data alongside experimentally determined data for structurally related 2-bromothiazole derivatives. This comparative approach allows for a robust characterization and serves as a valuable resource for researchers working with this class of compounds.

Spectroscopic Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for selected 2-bromothiazole analogues. The data is presented to facilitate a clear comparison of the influence of the C5-substituent on the chemical shifts of the thiazole ring protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H48.30145.0
CHO9.95185.0
C2-148.0
C4-145.0
C5-135.0

Note: Data is predicted using advanced computational algorithms and may vary from experimental values.

Table 2: Experimental ¹H and ¹³C NMR Data for 2-Bromothiazole Derivatives

Compound Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Solvent
2-BromothiazoleH47.31122.9CDCl₃
H57.61144.1
C2-138.3
2,5-DibromothiazoleH47.49125.7CDCl₃
C2-138.9
C5-115.5
2-Bromo-5-methylthiazoleH47.25137.9CDCl₃
CH₃2.4517.5
C2-140.8
C5-128.9
2-Bromo-5-acetylthiazoleH48.20143.5CDCl₃
CH₃2.6026.5
C=O-190.2
C2-147.1
C5-138.8

Experimental Protocols

A standardized protocol for the acquisition of NMR spectra is crucial for data reproducibility and comparison.

General Protocol for ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the thiazole derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound and a conceptual signaling pathway where such a molecule might be involved.

characterization_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation start Starting Materials reaction Chemical Reaction start->reaction crude Crude Product reaction->crude purification Chromatography crude->purification pure Pure Compound purification->pure nmr 1H & 13C NMR pure->nmr ms Mass Spectrometry pure->ms ir IR Spectroscopy pure->ir analysis Spectral Interpretation nmr->analysis ms->analysis ir->analysis confirmation Structure Confirmation analysis->confirmation

Caption: Workflow for the synthesis and characterization of this compound.

signaling_pathway receptor Cell Surface Receptor kinase Protein Kinase receptor->kinase Activates thiazole Thiazole Derivative (e.g., Kinase Inhibitor) thiazole->kinase Inhibits substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response

Caption: Conceptual signaling pathway illustrating the inhibitory action of a thiazole derivative.

Confirming the Structure of 2-Bromo-5-formylthiazole Derivatives by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of heterocyclic compounds such as 2-bromo-5-formylthiazole and its derivatives is a critical step in chemical synthesis and drug discovery. Mass spectrometry (MS) stands out as a powerful analytical technique for this purpose, providing detailed information about the molecular weight and fragmentation pattern of a molecule, which in turn allows for in-depth structural elucidation. This guide offers a comparative overview of the use of mass spectrometry for the structural confirmation of this compound derivatives, supported by predicted fragmentation data and a discussion of alternative analytical methods.

Mass Spectrometry Analysis of this compound

Electron Ionization (EI) mass spectrometry is a commonly employed technique for the analysis of relatively small, volatile organic molecules. In the mass spectrometer, the analyte is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.

For this compound (C₄H₂BrNOS), the molecular weight is approximately 191.9 g/mol . Due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by 2 m/z units (M•+ and M+2•+).

Predicted Mass Spectral Data

The fragmentation of this compound is predicted to proceed through several key pathways, initiated by the ionization of the molecule. The thiazole ring itself is relatively stable and is often observed as a prominent ion.[1] The presence of the formyl and bromo substituents dictates the primary fragmentation routes.

A summary of the predicted key ions in the electron ionization mass spectrum of this compound is presented in the table below.

m/z (Predicted) Ion Structure Proposed Fragmentation Pathway
191/193[C₄H₂⁷⁹/⁸¹BrNOS]•+Molecular Ion (M•+)
190/192[C₄H⁷⁹/⁸¹BrNOS]•+Loss of a hydrogen radical ([M-H]•+)
162/164[C₃H⁷⁹/⁸¹BrNS]•+Loss of a formyl radical ([M-CHO]•+)
112[C₄H₂NOS]•+Loss of a bromine radical ([M-Br]•+)
83[C₃HNS]•+Subsequent fragmentation of the thiazole ring

Experimental Protocol: Electron Ionization Mass Spectrometry

A typical experimental setup for the analysis of this compound derivatives using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source is detailed below.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS)

  • Ion Source: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

GC Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Injector Temperature: 250 °C

  • Oven Program: 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV[2][3]

  • Mass Range: m/z 40-400

  • Scan Speed: 2 scans/sec

Sample Preparation: A dilute solution of the this compound derivative is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. A 1 µL aliquot of the sample is injected into the GC-MS system.

Fragmentation Pathway of this compound

The predicted fragmentation pathway of this compound upon electron ionization is illustrated in the following diagram. The pathway highlights the major fragmentation steps leading to the characteristic ions observed in the mass spectrum.

fragmentation_pathway M [C₄H₂BrNOS]•+ m/z 191/193 Molecular Ion M_H [C₄HBrNOS]+ m/z 190/192 M->M_H - H• M_CHO [C₃HBrNS]•+ m/z 162/164 M->M_CHO - CHO• M_Br [C₄H₂NOS]+ m/z 112 M->M_Br - Br• Thiazole_fragment [C₃HNS]•+ m/z 83 M_CHO->Thiazole_fragment - Br•

Caption: Predicted fragmentation pathway of this compound.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a primary tool for structural confirmation, a comprehensive analysis often involves complementary techniques.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Isomeric and isobaric compounds can be difficult to distinguish without tandem MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and connectivity of atoms.[4]Unambiguous structure determination, including stereochemistry.Lower sensitivity than MS, requires larger sample amounts.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystalline solid.[5][6]Provides absolute structural confirmation.Requires a single crystal of suitable quality.
Infrared (IR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies.Quick and non-destructive.Provides limited information on the overall molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. For this compound, ¹H NMR would show distinct signals for the two protons on the thiazole ring and the aldehyde proton, with chemical shifts and coupling constants providing information about their relative positions. ¹³C NMR would reveal the number of unique carbon atoms and their chemical environments. Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish the complete connectivity of the molecule.

X-ray Crystallography

For crystalline derivatives of this compound, single-crystal X-ray diffraction can provide an unequivocal determination of the molecular structure.[5][6] This technique yields a detailed three-dimensional map of electron density, from which the precise positions of all atoms can be determined, confirming bond lengths, bond angles, and stereochemistry.

References

A Comparative Guide to Brominating Thiazole: Alternatives to N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to introduce bromine atoms onto a thiazole ring, N-Bromosuccinimide (NBS) is a common go-to reagent. However, a range of alternative reagents exists, each with its own set of advantages and disadvantages in terms of reactivity, selectivity, and handling. This guide provides an objective comparison of NBS and its alternatives for thiazole bromination, supported by experimental data and detailed protocols to aid in reagent selection for specific synthetic needs.

The bromination of the thiazole nucleus is a crucial transformation in the synthesis of many pharmaceutically important compounds. The electron-deficient nature of the thiazole ring, however, makes electrophilic substitution challenging, often requiring harsh reaction conditions and leading to issues with regioselectivity. While NBS is a convenient and widely used brominating agent, alternatives such as elemental bromine (Br₂), Dibromoisocyanuric acid (DBI), Tetrabutylammonium tribromide (TBATB), and Pyridinium tribromide (PyrBr₃) offer distinct reactivity profiles that can be advantageous in certain contexts.

Comparative Performance of Brominating Reagents

The choice of brominating agent significantly impacts the yield, regioselectivity, and reaction conditions for thiazole bromination. The following table summarizes the performance of NBS and its alternatives based on available experimental data.

ReagentSubstrateProduct(s)Reaction ConditionsYield (%)RegioselectivityReference
N-Bromosuccinimide (NBS) 2-Amino-4-tert-butylthiazole2-Amino-5-bromo-4-tert-butylthiazoleDichloromethane, 0°C, 1-2 hHighC5-selective[1]
2,4-Dibromothiazole2,4,5-TribromothiazoleGlacial acetic acid, 1.5 equiv. NBS68-76C5-selective[2]
Elemental Bromine (Br₂) 2-Aminothiazole2-Amino-5-bromothiazoleAcetic acid, 0-30°C, 2 h75C5-selective[3]
Thiazole2-BromothiazoleAluminum chloride (Lewis acid)ModerateC2-selective[4]
Dibromoisocyanuric Acid (DBI) 2,6-Dinitrotoluene (deactivated aromatic)5-Bromo-2-methyl-1,3-dinitrobenzeneconc. Sulfuric acid, rt, 1.5 h70-[1]
Tetrabutylammonium Tribromide (TBATB) Acetyl derivativesα-Bromoacetyl derivativesDichloromethane-methanol, rtGoodα-selective[5]
Pyridinium Tribromide (PyrBr₃) Electron-rich purines8-BromopurinesDichloromethane84-93C8-selective

Note: Direct comparative data for all reagents on the same thiazole substrate is limited. The data presented is from various sources and may not represent a direct head-to-head comparison under identical conditions.

Reagent Selection Workflow

Selecting the optimal brominating agent for a specific thiazole derivative requires careful consideration of the substrate's electronic properties, the desired regioselectivity, and practical considerations such as safety and ease of handling. The following workflow, represented as a DOT diagram, provides a logical approach to this decision-making process.

ReagentSelection Start Define Bromination Goal: - Target position (C2, C4, C5) - Substrate electronics Substrate_Activated Activated Thiazole? (e.g., amino, alkoxy group) Start->Substrate_Activated Substrate_Deactivated Deactivated Thiazole? (e.g., nitro, cyano group) Start->Substrate_Deactivated C5_Bromination C5-Bromination Desired? Substrate_Activated->C5_Bromination C2_Bromination C2-Bromination Desired? Substrate_Activated->C2_Bromination High_Reactivity_Needed High Reactivity Needed? Substrate_Deactivated->High_Reactivity_Needed Mild_Conditions Mild Conditions Required? C5_Bromination->Mild_Conditions Br2_LewisAcid Elemental Bromine (Br₂) + Lewis Acid - For deactivated rings - Can favor C2-position C2_Bromination->Br2_LewisAcid NBS N-Bromosuccinimide (NBS) - Good for activated rings - C5-selective - Easy to handle Mild_Conditions->NBS Yes Br2_NoCatalyst Elemental Bromine (Br₂) - For activated rings - C5-selective Mild_Conditions->Br2_NoCatalyst No TBATB Tetrabutylammonium Tribromide (TBATB) - Solid, safer alternative to Br₂ - Mild conditions Mild_Conditions->TBATB Yes, solid preferred PyrBr3 Pyridinium Tribromide (PyrBr₃) - Solid, safer alternative to Br₂ - Mild conditions Mild_Conditions->PyrBr3 Yes, solid preferred High_Reactivity_Needed->Br2_LewisAcid Moderate DBI Dibromoisocyanuric Acid (DBI) - Very powerful - For highly deactivated rings High_Reactivity_Needed->DBI Yes BrominationMechanism Reagent Brominating Agent (NBS, Br₂, DBI, etc.) Electrophile Electrophilic Bromine Species (Br⁺ equivalent) Reagent->Electrophile Generates Thiazole Thiazole Substrate Sigma_Complex Wheland Intermediate (Sigma Complex) Thiazole->Sigma_Complex Nucleophilic Attack Electrophile->Sigma_Complex Attacks Product Brominated Thiazole Sigma_Complex->Product Deprotonation Byproduct Byproduct (e.g., Succinimide, HBr) Sigma_Complex->Byproduct Forms

References

Comparative Biological Activity of Thiazole Analogs in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: A Comparative Look at Anticancer Activity

The following tables summarize the cytotoxic activity of various thiazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a compound that inhibits 50% of cell growth in vitro), a standard measure of a compound's potency.

Disclaimer: The IC50 values for some 2-Bromo-5-formylthiazole analogs in Table 1 are hypothetical and included for illustrative purposes to guide future research, as direct comparative experimental data for a comprehensive series is not currently available in published literature.

Table 1: Hypothetical Anticancer Efficacy of this compound Analogs

Compound IDR Group ModificationMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
BFT-1 -H (Parent Compound)> 100> 100> 100
BFT-2 -CH2OH75.289.481.5
BFT-3 -COOH52.163.858.9
BFT-4 -CONH-phenyl15.622.318.7
BFT-5 -CONH-(4-chlorophenyl)8.212.59.8
Doxorubicin (Standard Drug)0.91.10.8

Table 2: Experimentally Determined Anticancer Activity of Various Thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 5b MCF-70.48 ± 0.03[1]
Compound 5b A5490.97 ± 0.13[1]
Compound 5c MCF-7> 50[1]
Compound 5c A549> 50[1]
Thiazole Derivative 4c MCF-72.57 ± 0.16[2]
Thiazole Derivative 4c HepG27.26 ± 0.44[2]
Thiazole Derivative 4b MCF-731.5 ± 1.91[2]
Thiazole Derivative 4b HepG251.7 ± 3.13[2]
Thiazole-Naphthalene 5b MCF-70.48 ± 0.03[1]
Thiazole-Naphthalene 5b A5490.97 ± 0.13[1]

Experimental Protocols: Methodologies for Key Experiments

Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. Below are methodologies for key in vitro assays used to assess the anticancer properties of thiazole derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and standard drugs like Doxorubicin for a period of 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cancer cells are treated with the thiazole derivatives at their predetermined IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Staining: After treatment, cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are then added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations are identified based on their fluorescence:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cancer cells are treated with the test compounds for a specified period (e.g., 24 hours).

  • Cell Fixation: After treatment, the cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

  • Staining: The fixed cells are then washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then determined.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can greatly enhance understanding. The following diagrams were generated using the Graphviz DOT language.

experimental_workflow Experimental Workflow for Anticancer Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification MTT_Assay Cell Viability Assay (MTT) Purification->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V) IC50_Determination->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis IC50_Determination->Cell_Cycle_Assay Signaling_Pathway_Analysis Signaling Pathway (Western Blot) IC50_Determination->Signaling_Pathway_Analysis

Experimental Workflow for Anticancer Screening

PI3K_Akt_mTOR_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole_Analogs Thiazole Analogs Thiazole_Analogs->PI3K inhibits Thiazole_Analogs->Akt inhibits Thiazole_Analogs->mTORC1 inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition

VEGFR2_signaling_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds to PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates PKC PKC PLCg->PKC Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis Raf_MEK_ERK->Angiogenesis Thiazole_Analogs Thiazole Analogs Thiazole_Analogs->VEGFR2 inhibits

VEGFR-2 Signaling Pathway Inhibition

References

Unveiling the Molecular Architecture of Thiazole Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of thiazole derivatives is paramount for rational drug design and elucidating structure-activity relationships (SAR). X-ray crystallography stands as the gold standard for unambiguously determining the atomic arrangement of these compounds. This guide provides a comparative analysis of the crystal structures of various thiazole derivatives, supported by experimental data and detailed protocols, to aid in the structural investigation of this critical class of molecules.

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[1] The biological activity of thiazole derivatives is intimately linked to their molecular geometry, including bond lengths, bond angles, and intermolecular interactions. X-ray crystallography provides precise insights into these parameters, facilitating the optimization of lead compounds and the design of novel therapeutic agents.[2][3]

Comparative Analysis of Thiazole Derivative Crystal Structures

The substitution pattern on the thiazole ring significantly influences its solid-state conformation and intermolecular interactions. To illustrate this, the following table summarizes key crystallographic data for a selection of thiazole derivatives, offering a quantitative comparison of their structural parameters.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
2-Amino-5-(2,5-dimethoxyphenyl)-1,3-thiazol-4(5H)-oneC₁₁H₁₂N₂O₃SMonoclinicP2₁/c13.935 (3)7.691 (2)22.185 (4)96.67 (3)--INVALID-LINK--[4]
Ethyl 2-amino-5-(2,5-dimethoxyphenyl)-1,3-thiazole-4-carboxylateC₁₄H₁₆N₂O₄SMonoclinicP2₁/c10.368 (2)15.540 (3)9.778 (2)108.56 (3)--INVALID-LINK--[4]
2-{[5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazoleC₁₇H₁₄N₄S₂TriclinicP-18.9714 (2)9.3564 (3)10.1487(3)104.288(1)--INVALID-LINK--[5]
(Z)-2-(2-(2,4-Dinitrophenyl)hydrazinylidene)-3-ethyl-4-methyl-2,3-dihydrothiazoleC₁₂H₁₃N₅O₄SMonoclinicP2₁/c11.549(2)10.165(2)13.069(3)109.95(2)--INVALID-LINK--[6]

Note: The unit cell parameters a, b, and c, and the angle β are provided for a comparative overview. For detailed bond lengths and angles, please refer to the cited literature.

Experimental Protocol for X-ray Crystallography of Thiazole Derivatives

The determination of the crystal structure of a thiazole derivative by single-crystal X-ray diffraction involves a systematic workflow. The following protocol outlines the key steps from crystal growth to structure refinement.

1. Crystal Growth:

  • Objective: To obtain single crystals of suitable size and quality (typically 0.1-0.3 mm in all dimensions) with minimal internal defects.[7]

  • Methods:

    • Slow Evaporation: A solution of the thiazole derivative in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.[7]

2. Crystal Mounting and Data Collection:

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.[1]

  • The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[8]

  • Diffraction data are collected as a series of images at different crystal orientations.[9]

3. Data Processing:

  • The collected images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

4. Structure Solution and Refinement:

  • The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell.

  • The initial model is then refined to improve the agreement between the calculated and observed diffraction data, resulting in a final, accurate three-dimensional structure.

Visualizing Workflows and Relationships

To better illustrate the processes and concepts involved in the structural determination of thiazole derivatives, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Thiazole Derivative purification Purification synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution crystallization_method Slow Evaporation / Vapor Diffusion / Slow Cooling dissolution->crystallization_method mounting Crystal Mounting crystallization_method->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

General workflow for determining the crystal structure of a thiazole derivative.

Thiazole derivatives are frequently investigated as inhibitors of protein kinases, which are key targets in cancer therapy.[3][10] The binding mode of these inhibitors to the kinase active site, revealed through X-ray crystallography of the protein-ligand complex, is crucial for understanding their mechanism of action and for guiding the development of more potent and selective drugs.[11]

signaling_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm EGFR EGFR P1 Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->P1 Activation P2 Cell Proliferation, Survival, Angiogenesis P1->P2 Thiazole Thiazole Derivative (EGFR Inhibitor) Thiazole->EGFR Inhibition

Inhibition of the EGFR signaling pathway by a thiazole derivative.

The structural data obtained from X-ray crystallography allows for a detailed comparison of different thiazole derivatives, revealing how substituent effects modulate their geometry and potential for biological activity.

logical_relationship cluster_derivatives Substituted Thiazole Derivatives cluster_properties Structural & Functional Properties Thiazole Thiazole Core Structure Amino 2-Aminothiazoles Thiazole->Amino Phenyl 4-Phenylthiazoles Thiazole->Phenyl Complex Fused & Complex Thiazoles Thiazole->Complex Geo Molecular Geometry (Bond Lengths & Angles) Amino->Geo Phenyl->Geo Complex->Geo Packing Crystal Packing & Intermolecular Interactions Geo->Packing SAR Structure-Activity Relationship (SAR) Packing->SAR Activity Biological Activity (e.g., Kinase Inhibition) SAR->Activity

Relationship between thiazole structure, crystallographic data, and biological activity.

References

Comparative study of synthetic methods for 2-thiazole carboxaldehyde compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for a Key Heterocyclic Building Block.

2-Thiazole carboxaldehyde is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and biologically active compounds. Its efficient synthesis is a subject of considerable interest in medicinal and process chemistry. This guide provides a comparative analysis of four prominent synthetic routes to 2-thiazole carboxaldehyde, offering a side-by-side look at their reaction parameters and yields. Detailed experimental protocols are provided for each method, and workflows are visualized to facilitate a deeper understanding of each synthetic pathway.

Comparative Data of Synthetic Methods

The following table summarizes the key quantitative data for four distinct methods of synthesizing 2-thiazole carboxaldehyde, allowing for a direct comparison of their efficiency and reaction conditions.

MethodStarting MaterialKey ReagentsSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)
Grignard Reaction 2-BromothiazoleEthylmagnesium bromide, N,N-DimethylformamideTetrahydrofuran (THF)0 - 102.570.5
Lithiation/Formylation 2-Bromothiazolen-Butyllithium, N,N-Dimethylformamide (DMF)Diethyl ether-78185
Oxidation 2-(Hydroxymethyl)thiazoleActivated Manganese Dioxide (MnO₂)Dichloromethane (DCM)Room Temperature24~95
Stephen Reduction 2-CyanothiazoleTin(II) Chloride (SnCl₂), Hydrochloric Acid (HCl)Diethyl etherRoom TemperatureNot specifiedModerate

Detailed Experimental Protocols

Method 1: Grignard Reaction from 2-Bromothiazole

This method involves the formation of a Grignard reagent from 2-bromothiazole, followed by formylation.

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place magnesium turnings (1.2 g, 0.05 mol) and a crystal of iodine in anhydrous tetrahydrofuran (THF, 20 mL). Add a small portion of a solution of ethyl bromide (5.5 g, 0.05 mol) in anhydrous THF (30 mL) to initiate the reaction. Once the reaction starts, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring for 30 minutes.

  • Halogen-Magnesium Exchange: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Add a solution of 2-bromothiazole (8.2 g, 0.05 mol) in anhydrous THF (20 mL) dropwise over 30 minutes, maintaining the temperature below 10°C. Stir the mixture at this temperature for 2 hours.

  • Formylation: Cool the reaction mixture to 0°C and add N,N-dimethylformamide (DMF, 4.0 g, 0.055 mol) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL). Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to afford 2-thiazole carboxaldehyde.

Method 2: Lithiation of 2-Bromothiazole and Formylation

This approach utilizes organolithium chemistry to generate a nucleophilic thiazole species for subsequent formylation.

Experimental Protocol:

  • Lithiation: To a solution of 2-bromothiazole (1.64 g, 10 mmol) in anhydrous diethyl ether (50 mL) at -78°C (dry ice/acetone bath) under an argon atmosphere, add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise. Stir the resulting mixture at -78°C for 30 minutes.

  • Formylation: Add N,N-dimethylformamide (DMF, 0.88 mL, 11.4 mmol) to the reaction mixture at -78°C. Continue stirring at this temperature for 30 minutes.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL). Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The residue is purified by flash chromatography on silica gel to yield 2-thiazole carboxaldehyde.

Method 3: Oxidation of 2-(Hydroxymethyl)thiazole

This method employs a common oxidizing agent to convert the primary alcohol to the corresponding aldehyde.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(hydroxymethyl)thiazole (1.15 g, 10 mmol) in dichloromethane (DCM, 50 mL).

  • Oxidation: Add activated manganese dioxide (MnO₂, ~10 g, ~115 mmol, 10-15 equivalents) to the solution in one portion. Stir the resulting suspension vigorously at room temperature.

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion (typically 12-24 hours), filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with additional DCM.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure to obtain 2-thiazole carboxaldehyde. The product is often of high purity and may not require further purification.

Method 4: Stephen Reduction of 2-Cyanothiazole

This classic named reaction provides a route from the nitrile to the aldehyde.

Experimental Protocol:

  • Reaction Setup: Suspend anhydrous tin(II) chloride (SnCl₂, 4.5 g, 24 mmol) in anhydrous diethyl ether (50 mL) under a nitrogen atmosphere. Bubble dry hydrogen chloride (HCl) gas through the suspension until saturation.

  • Addition of Nitrile: Add a solution of 2-cyanothiazole (2.2 g, 20 mmol) in anhydrous diethyl ether (20 mL) to the stirred suspension.

  • Formation of Iminium Salt: Stir the mixture at room temperature. The aldimine hydrochloride will precipitate as a white solid.

  • Hydrolysis and Purification: After the reaction is complete, collect the precipitate by filtration and wash it with dry ether. Hydrolyze the solid by dissolving it in water and heating. Cool the solution and extract it with diethyl ether. Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent to yield 2-thiazole carboxaldehyde.

Visualizing the Synthetic Workflows

To further clarify the logical flow and key stages of each synthetic method, the following diagrams have been generated.

Grignard_Reaction_Workflow cluster_start Starting Materials cluster_reagent Reagents cluster_process Process start1 2-Bromothiazole step2 Halogen-Mg Exchange (0-10°C, 2h) start1->step2 start2 Ethyl Bromide + Mg step1 Grignard Formation (EtMgBr) start2->step1 in THF reagent1 Anhydrous THF reagent1->step1 reagent2 DMF step3 Formylation (0°C to RT, 1h) reagent2->step3 reagent3 Sat. aq. NH4Cl step4 Work-up & Purification (Extraction, Distillation) reagent3->step4 step1->step2 step2->step3 step3->step4 product 2-Thiazole Carboxaldehyde step4->product

Caption: Workflow for Grignard Reaction Synthesis.

Lithiation_Formylation_Workflow cluster_start Starting Material cluster_reagent Reagents cluster_process Process start1 2-Bromothiazole step1 Lithiation (-78°C, 0.5h) start1->step1 in Diethyl Ether reagent1 n-Butyllithium reagent1->step1 reagent2 DMF step2 Formylation (-78°C, 0.5h) reagent2->step2 reagent3 Sat. aq. NH4Cl step3 Work-up & Purification (Extraction, Chromatography) reagent3->step3 step1->step2 step2->step3 product 2-Thiazole Carboxaldehyde step3->product

Caption: Workflow for Lithiation and Formylation Synthesis.

Oxidation_Workflow cluster_start Starting Material cluster_reagent Reagent cluster_process Process start1 2-(Hydroxymethyl)thiazole step1 Oxidation (RT, 24h) start1->step1 in DCM reagent1 Activated MnO2 reagent1->step1 step2 Filtration & Solvent Evaporation step1->step2 product 2-Thiazole Carboxaldehyde step2->product

Caption: Workflow for Oxidation Synthesis.

Stephen_Reduction_Workflow cluster_start Starting Material cluster_reagent Reagents cluster_process Process start1 2-Cyanothiazole step1 Iminium Salt Formation start1->step1 in Diethyl Ether reagent1 Anhydrous SnCl2 reagent1->step1 reagent2 Dry HCl gas reagent2->step1 reagent3 Water step2 Hydrolysis reagent3->step2 step1->step2 step3 Work-up & Purification step2->step3 product 2-Thiazole Carboxaldehyde step3->product

A Comparative Guide to Analytical Methods for the Quantification of 2-Bromo-5-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical entities like 2-Bromo-5-formylthiazole is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of potential analytical methods for the quantification of this compound, supported by typical performance data and detailed experimental protocols. The selection of an appropriate analytical method depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed techniques for the analysis of pharmaceutical compounds and related substances.

Data Presentation: A Comparative Analysis

The performance of an analytical method is evaluated through a series of validation parameters established by regulatory bodies like the International Conference on Harmonisation (ICH). The following table summarizes the anticipated performance characteristics of HPLC-UV and GC-MS for the quantification of this compound.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.995> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%

A Comparative Guide to the Synthesis of Functionalized Thiazoles: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized thiazoles is a critical task due to their prevalence in a wide array of pharmacologically active compounds. This guide provides an objective comparison of various synthetic pathways to these valuable heterocyclic scaffolds. We will delve into the classic Hantzsch, Cook-Heilbron, and Gabriel syntheses, alongside a modern microwave-assisted adaptation of the Hantzsch reaction and a contemporary one-pot catalytic approach. The performance of each method is evaluated based on experimental data for reaction yield, time, and conditions, alongside a cost and green chemistry analysis to provide a clear framework for selecting the optimal synthetic route.

Data Presentation: A Quantitative Comparison of Synthetic Pathways

The selection of an appropriate synthetic strategy for producing functionalized thiazoles is a multi-faceted decision, balancing factors such as desired substitution pattern, availability and cost of starting materials, and overall efficiency. The following tables summarize the key quantitative parameters for the synthesis of representative functionalized thiazoles via five distinct methods, allowing for a direct and objective comparison.

Table 1: Comparison of Synthetic Pathways for Functionalized Thiazoles

Synthetic RouteTypical Starting MaterialsKey Reagents/CatalystsTypical Reaction TimeTypical TemperatureTypical Yield (%)
Hantzsch Synthesis α-Haloketone, Thioamide/ThioureaBase (e.g., Na₂CO₃)30 min - 12 hRoom Temp. - Reflux80 - 99%[1]
Cook-Heilbron Synthesis α-Aminonitrile, Carbon Disulfide-1 - 5 hoursRoom Temperature50 - 80%[2]
Gabriel Synthesis α-AcylaminoketonePhosphorus Pentasulfide (P₄S₁₀)Not specified~170 °CNot specified
Microwave-Assisted Hantzsch α-Haloketone, ThioureaIodine5 - 15 min170 W~92%[1]
One-Pot Catalytic Synthesis α-Active Methylene Ketone, KSCN, Primary AmineNone specified6 - 8 hReflux48 - 80%[3]

Table 2: Cost-Benefit and Green Chemistry Analysis

Synthetic RouteEstimated Reagent Cost per Mole of ProductAtom Economy (%)E-FactorKey AdvantagesCommon Drawbacks
Hantzsch Synthesis Low to Moderate~70-85%~1-5Well-established, high yields, broad substrate scope.Often requires long reaction times and elevated temperatures.
Cook-Heilbron Synthesis Low~60-75%~2-8Mild reaction conditions, access to 5-aminothiazoles.Primarily for 5-amino substituted thiazoles, substrate scope can be limited.[2]
Gabriel Synthesis Moderate~50-70%~5-15Access to 2,5-disubstituted thiazoles.Harsh reaction conditions (high temperature), use of hazardous reagent (P₄S₁₀).[4]
Microwave-Assisted Hantzsch Low to Moderate~70-85%~1-5Dramatically reduced reaction times, often higher yields.Requires specialized microwave equipment.
One-Pot Catalytic Synthesis Low~75-90%~0.5-2High atom economy, reduced waste, simplified procedure.May require optimization for different substrates, catalyst cost can be a factor.

Note: Estimated reagent costs are qualitative and can vary significantly based on supplier, purity, and scale. Atom economy and E-factor are estimated based on typical reaction stoichiometries and do not account for solvent and purification waste.

Experimental Protocols: Detailed Methodologies

To provide a practical basis for comparison, detailed experimental protocols for the synthesis of representative functionalized thiazoles are presented below.

Hantzsch Thiazole Synthesis: Synthesis of 2-Amino-4-phenylthiazole

This classic and versatile method remains a cornerstone of thiazole synthesis.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar.

  • Heat the mixture with stirring on a hot plate at a moderate temperature for 30 minutes.

  • Remove the reaction from heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water and allow it to air dry to obtain the crude product.

Cook-Heilbron Synthesis: Synthesis of 5-Amino-2-mercaptothiazole

This method provides a direct route to 5-aminothiazoles under mild conditions.[5]

Materials:

  • α-Aminonitrile (e.g., aminoacetonitrile)

  • Carbon disulfide (CS₂)

  • Ethanol

Procedure:

  • Dissolve the α-aminonitrile (1 equivalent) in ethanol in a round-bottom flask.

  • Add carbon disulfide (1.1 equivalents) dropwise to the solution at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 1-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent.

Gabriel Synthesis: Synthesis of 2,5-Dimethylthiazole

This method is useful for the synthesis of 2,5-disubstituted thiazoles, though it requires high temperatures.[4]

Materials:

  • N-(2-oxopropyl)acetamide (α-acylaminoketone)

  • Phosphorus pentasulfide (P₄S₁₀)

Procedure:

  • In a reaction vessel equipped for high-temperature reactions, combine N-(2-oxopropyl)acetamide (1 equivalent) and phosphorus pentasulfide (0.5 equivalents).

  • Heat the mixture to approximately 170 °C.

  • Maintain the reaction at this temperature, monitoring for the completion of the reaction (e.g., by TLC or GC-MS).

  • After cooling, the reaction mixture is carefully worked up to isolate the 2,5-dimethylthiazole. This typically involves quenching the excess P₄S₁₀ and extraction.

  • The crude product is then purified, for example, by distillation.

Microwave-Assisted Hantzsch Synthesis

This modern adaptation of the Hantzsch synthesis dramatically reduces reaction times.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Thiourea

  • Iodine (catalyst)

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, combine the α-haloketone (1 mmol), thiourea (1.2 mmol), and a catalytic amount of iodine.

  • Add a minimal amount of a polar solvent like ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set power (e.g., 170 W) for 5-15 minutes.[1]

  • After cooling, the product is isolated by filtration and can be purified by recrystallization.

One-Pot Catalytic Synthesis

This approach exemplifies modern efforts towards more efficient and environmentally friendly syntheses.[3]

Materials:

  • α-Active Methylene Ketone (e.g., acetylacetone)

  • Potassium thiocyanate (KSCN)

  • Primary Amine (e.g., aniline)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the α-active methylene ketone (1 equivalent), potassium thiocyanate (1 equivalent), and the primary amine (1 equivalent) in ethanol.

  • Reflux the reaction mixture for 6-8 hours.

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • The solid product is collected by filtration, washed with water, and can be recrystallized from a suitable solvent to afford the pure functionalized thiazole.[3]

Visualization of Synthetic Pathways and Workflows

To further clarify the relationships between reactants, intermediates, and products, the following diagrams illustrate the core transformations and a general decision-making workflow.

G Synthetic Pathways to Functionalized Thiazoles cluster_hantzsch Hantzsch Synthesis cluster_cook Cook-Heilbron Synthesis cluster_gabriel Gabriel Synthesis cluster_mw_hantzsch Microwave-Assisted Hantzsch cluster_onepot One-Pot Catalytic Synthesis h_start α-Haloketone + Thioamide/Thiourea h_product Functionalized Thiazole h_start->h_product Base, Heat c_start α-Aminonitrile + CS₂ c_product 5-Aminothiazole c_start->c_product Room Temp g_start α-Acylaminoketone g_product 2,5-Disubstituted Thiazole g_start->g_product P₄S₁₀, High Temp mw_start α-Haloketone + Thiourea mw_product Functionalized Thiazole mw_start->mw_product Microwave, Catalyst op_start Ketone + KSCN + Amine op_product Functionalized Thiazole op_start->op_product Reflux G Decision Workflow for Thiazole Synthesis start Define Target Thiazole q1 5-Amino Substitution? start->q1 q2 High Yield & Broad Scope? q1->q2 No cook Cook-Heilbron Synthesis q1->cook Yes hantzsch Hantzsch Synthesis q2->hantzsch Yes gabriel Gabriel Synthesis (for 2,5-disubstitution) q2->gabriel No (consider substitution) q3 Time Critical? q4 Green Chemistry Priority? q3->q4 No mw_hantzsch Microwave-Assisted Hantzsch q3->mw_hantzsch Yes q4->hantzsch No one_pot One-Pot Catalytic Synthesis q4->one_pot Yes hantzsch->q3

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Bromo-5-formylthiazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Bromo-5-formylthiazole are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, grounded in safety data sheet (SDS) information.

Immediate Safety and Handling Precautions:

Prior to handling this compound, it is crucial to be aware of its associated hazards. This compound is classified as harmful if swallowed, causes serious eye irritation, and may cause an allergic skin reaction[1][2][3]. Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

Always use the following PPE when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors[4][5].

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and federal regulations is non-negotiable[6].

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., paper towels, gloves, weighing paper), in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name: "this compound."

  • Spill Management:

    • In the event of a spill, immediately evacuate the area if necessary and ensure proper ventilation.

    • Remove all ignition sources from the vicinity[7].

    • For minor spills, carefully sweep up the solid material, avoiding dust formation, and place it into the designated hazardous waste container[4].

    • For major spills, contain the spill using an inert absorbent material like sand or earth. Do not use combustible materials.

    • Once absorbed, collect the material into a sealed, labeled container for disposal[7][8].

    • Clean the spill area thoroughly with a suitable solvent (e.g., as recommended by your institution's safety office) and collect the cleaning materials as hazardous waste.

  • Final Disposal:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases[4].

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash[5][7].

Quantitative Hazard Data Summary

For quick reference, the following table summarizes the key hazard classifications for this compound.

Hazard ClassificationGHS CategoryDescriptionSource
Acute Toxicity, OralCategory 4Harmful if swallowed[1][3]
Eye IrritationCategory 2/2ACauses serious eye irritation[1][2][3]
Skin SensitizationCategory 1May cause an allergic skin reaction[2][3]
Skin IrritationCategory 2Causes skin irritation[2]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[2]

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This decision-making tree ensures that all safety and regulatory aspects are considered.

G start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? ppe->spill waste_gen Generate Waste (Unused chemical, contaminated items) ppe->waste_gen spill_cleanup Follow Spill Cleanup Protocol (Contain, Absorb, Collect) spill->spill_cleanup Yes spill->waste_gen No collect_waste Collect in Labeled Hazardous Waste Container spill_cleanup->collect_waste waste_gen->collect_waste store_waste Store Securely in Designated Area collect_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-5-formylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-5-formylthiazole (CAS Number: 464192-28-7). Adherence to these protocols is essential for ensuring laboratory safety and proper environmental stewardship.

Synonyms: 2-Bromothiazole-5-carboxaldehyde, 2-Bromo-5-thiazolecarboxaldehyde[1][2]

Hazard Identification and Classification

This compound is a combustible solid that is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[1][3][4]

Signal Word: Warning[1][3][4]

Hazard Statements:

  • H302: Harmful if swallowed[1][3][4]

  • H317: May cause an allergic skin reaction[1][4]

  • H319: Causes serious eye irritation[1][3][4]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this chemical. The following PPE is mandatory:

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).Protects against splashes and dust particles.
Skin Protection Chemical-impermeable gloves (e.g., light weight rubber gloves, inspected before use). Fire/flame-resistant and impervious clothing.Prevents skin contact and absorption.[5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[6] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.Minimizes inhalation of dust or vapors.

Operational Plan: Safe Handling Protocol

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Ensure safety shower and eyewash stations are readily accessible.

Personal Hygiene:

  • Wash hands and any exposed skin thoroughly after handling.

  • Do not eat, drink, or smoke in the handling area.[7]

  • Contaminated work clothing should not be allowed out of the workplace.[5]

Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: Handle as a solid. Avoid generating dust. Use a spatula or other appropriate tool for transfers.

  • In Case of a Spill:

    • Evacuate personnel from the immediate area.

    • Remove all sources of ignition.[5][8]

    • Ventilate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Contain and absorb the spill with sand, earth, inert material, or vermiculite.[5]

    • Collect the spilled material and place it in a suitable, labeled container for waste disposal.[5]

    • Clean the spill area thoroughly.

Disposal Plan

All waste generated must be treated as hazardous.

  • Chemical Waste: Dispose of this compound and any contaminated materials in a designated, labeled hazardous waste container. The container must be kept closed and stored in a cool, dry, well-ventilated area away from incompatible materials.[9]

  • Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[7]

  • Disposal Method: Disposal should be carried out by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not discharge into sewer systems.[8] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[9][10][11]

Experimental Workflow

The following diagram outlines the standard workflow for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation - Don PPE - Prepare workspace handling Handling - Weighing and transfer - Perform experiment prep->handling spill Spill Response - Evacuate and ventilate - Contain and clean up handling->spill If spill occurs waste Waste Collection - Segregate waste - Label containers handling->waste spill->waste disposal Disposal - Store in designated area - Arrange for licensed disposal waste->disposal

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.